Oleic Acid-d17
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-DUGYPAGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616430 | |
| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223487-44-3 | |
| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Isotopic Purity and Enrichment of Oleic Acid-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Oleic Acid-d17. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this deuterated fatty acid in their work. This guide covers the synthesis, analysis, and application of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Isotopic Purity and Enrichment of Commercially Available this compound
This compound is a stable isotope-labeled analog of oleic acid, widely used as an internal standard for the quantification of its unlabeled counterpart in various biological matrices by mass spectrometry. The utility of this compound is critically dependent on its isotopic purity and the degree of deuterium enrichment. Several commercial suppliers offer this compound, each with its own specifications for isotopic purity. A summary of this information is provided in the table below to facilitate easy comparison.
| Supplier | Product Name | Isotopic Purity/Enrichment | Notes |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d17) | Provided as a solution in methyl acetate. |
| FB Reagents | This compound | 98% Deuterium enrichment | Stored at -20°C under argon. |
| InvivoChem | This compound | ≥98% |
This table is a summary of publicly available data from supplier websites and may not reflect the most current product specifications. It is always recommended to consult the Certificate of Analysis for a specific lot.
Experimental Protocols for Determining Isotopic Purity and Enrichment
Accurate determination of the isotopic purity and enrichment of this compound is crucial for its effective use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of fatty acids. The following protocol outlines a general procedure for the determination of isotopic enrichment of this compound.
Objective: To determine the isotopic enrichment of this compound by analyzing the mass distribution of its methyl ester derivative.
Materials:
-
This compound sample
-
Methanol (anhydrous)
-
Acetyl chloride or 2% H2SO4 in methanol
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 1 mg of this compound into a glass reaction vial.
-
Add 1 mL of 2% methanolic H2SO4.
-
Seal the vial and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 50-400.
-
Acquisition mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to oleic acid methyl ester.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion (M+) and the isotopologues (M+1, M+2, etc.).
-
Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical natural abundance of isotopes for unlabeled oleic acid methyl ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is another widely used technique for lipid analysis and can be employed to assess the isotopic purity of this compound, particularly in complex mixtures.
Objective: To determine the isotopic enrichment of this compound using LC-MS.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.
-
-
LC-MS Analysis:
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40°C.
-
-
MS Conditions (example):
-
Ionization mode: Electrospray Ionization (ESI) in negative mode.
-
Mass scan range: m/z 200-400.
-
Acquisition mode: Full scan.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the deprotonated molecule [M-H]⁻ of this compound.
-
Obtain the mass spectrum for the corresponding peak.
-
Analyze the isotopic cluster to determine the distribution of deuterated species and calculate the average deuterium enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the sites and extent of deuteration in a molecule.
Objective: To quantitatively assess the deuterium enrichment of this compound using ²H NMR.
Materials:
-
This compound sample
-
Deuterated solvent with a known ²H concentration for internal calibration (e.g., Chloroform-d with a known enrichment) or a non-deuterated solvent if using an external standard.
-
NMR spectrometer equipped with a deuterium probe.
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable non-deuterated solvent (e.g., chloroform) in a 5 mm NMR tube. The use of a non-deuterated solvent is unconventional but necessary to avoid overwhelming the signal from the analyte.[1]
-
-
²H NMR Acquisition:
-
Instrument Setup: Tune the NMR probe to the deuterium frequency.
-
Acquisition Parameters (example):
-
Pulse sequence: A simple pulse-acquire sequence.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate quantification.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio.
-
Proton decoupling may be applied to simplify the spectrum, though it is often not necessary for ²H NMR.
-
-
-
Data Analysis:
-
Process the FID to obtain the ²H NMR spectrum.
-
Integrate the signals corresponding to the deuterium atoms in this compound.
-
The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, allowing for the assignment of signals to specific positions in the molecule.
-
The integral of the deuterium signals relative to an internal or external standard of known concentration can be used to determine the absolute amount of deuterium at each site.
-
The isotopic enrichment can be calculated by comparing the observed integral to the theoretical integral for 100% enrichment.
-
Visualization of Workflows and Pathways
Experimental Workflow for Lipidomics using this compound
This compound is commonly used as an internal standard in lipidomics workflows to ensure accurate quantification of endogenous oleic acid. The following diagram illustrates a typical experimental workflow.
Caption: A typical lipidomics workflow using this compound as an internal standard.
Oleic Acid-Induced Protein Kinase C Signaling Pathway
Oleic acid is not only a component of cellular lipids but also a signaling molecule that can activate various intracellular pathways. One such pathway involves the activation of Protein Kinase C (PKC), which can lead to diverse cellular responses, including cell proliferation.[2][3][4]
Caption: Simplified diagram of Oleic Acid-induced Protein Kinase C (PKC) activation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Oleic acid-induced mitogenic signaling in vascular smooth muscle cells. A role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Oleic acid promotes changes in the subcellular distribution of protein kinase C in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Oleic Acid-d17 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oleic Acid-d17, a deuterated analog of oleic acid, for its application in advanced research. This document details its commercial availability, analytical methodologies for its use as an internal standard, and its application in metabolic studies.
Commercial Availability and Specifications of this compound
This compound is a stable isotope-labeled form of oleic acid, where 17 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision. Several commercial suppliers offer this compound with high isotopic and chemical purity. Below is a summary of typical product specifications.
| Supplier | Catalog Number Example | Purity | Deuterium Enrichment | Formulation | Available Sizes | Storage |
| Cayman Chemical | CAY9000432 | ≥99% | ≥99% deuterated forms (d1-d17) | Solution in methyl acetate (5 mg/ml) | 500 µg, 1 mg, 5 mg | -20°C |
| MedChemExpress | HY-N1446S6 | ≥98% | Not specified | Solution in Methyl acetate (3.34 mM) | 500 µg | -20°C (2 years) |
| FB Reagents | FBR-D0001 | 99% | 98% | Solid | 5 mg - 1 g | -20°C under argon |
| Benchchem | BCM223487443 | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: This table is for illustrative purposes. Please refer to the specific supplier's certificate of analysis for the most accurate and up-to-date information.
Experimental Protocols for Quantitative Analysis using this compound
This compound is primarily used as an internal standard for the accurate quantification of endogenous oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
GC-MS Based Quantification of Total Fatty Acids
This protocol is adapted from established methods for fatty acid analysis and is suitable for the use of this compound as an internal standard.[1]
A. Sample Preparation and Lipid Extraction:
-
Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates).
-
Internal Standard Spiking: To 100 µL of plasma or a cell pellet suspension, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in ethanol).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
B. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Saponification:
-
Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
-
Heat at 80°C for 10 minutes to hydrolyze the ester linkages.
-
-
Methylation:
-
Add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).
-
Heat at 80°C for 2 minutes to form the FAMEs.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction and pool the organic layers.
-
-
Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane (e.g., 50 µL) for GC-MS analysis.
C. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 min.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the molecular ion or a characteristic fragment ion for oleic acid methyl ester (e.g., m/z 296.27).
-
Monitor the corresponding ion for this compound methyl ester (e.g., m/z 313.38).
-
D. Quantification:
The concentration of endogenous oleic acid is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of the internal standard.
LC-MS/MS Based Quantification of Free Fatty Acids
This protocol is a general guide for the analysis of free fatty acids and can be adapted for using this compound as an internal standard.
A. Sample Preparation and Lipid Extraction:
-
Sample Collection and Internal Standard Spiking: Similar to the GC-MS protocol, spike the biological sample with a known amount of this compound.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with a suitable organic solvent like hexane or methyl-tert-butyl ether (MTBE) to further purify the fatty acids.
-
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the extract in a suitable mobile phase for LC-MS analysis.
B. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate oleic acid from other fatty acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Oleic Acid: Precursor ion [M-H]⁻ at m/z 281.2, with a characteristic product ion.
-
This compound: Precursor ion [M-H]⁻ at m/z 298.3, with a corresponding product ion.
-
C. Quantification:
Similar to the GC-MS method, quantification is achieved by using the peak area ratio of the endogenous oleic acid to the this compound internal standard and a calibration curve.
Application of this compound in Metabolic Tracing Studies
Stable isotope-labeled fatty acids like this compound can be used to trace the metabolic fate of oleic acid in vivo and in vitro. By introducing this compound into a biological system, researchers can follow its incorporation into various lipid species and its breakdown through metabolic pathways.
Investigating Fatty Acid Uptake and Esterification
Experimental Workflow:
Caption: Workflow for tracing the metabolic fate of this compound.
By analyzing the incorporation of the deuterium label into triglycerides, phospholipids, and cholesterol esters over time, the rates of fatty acid uptake and esterification can be determined.
Oleic Acid in Cellular Signaling
Oleic acid is not just a metabolic substrate but also a signaling molecule that can influence various cellular pathways. For instance, oleic acid has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[2]
Signaling Pathway Diagram:
Caption: Oleic acid activates the PI3K/Akt signaling pathway.
By using this compound, researchers can simultaneously quantify the metabolic flux of oleic acid while investigating its effects on such signaling pathways, providing a powerful tool to link metabolism and cellular signaling.
References
An In-depth Technical Guide to Oleic Acid-d17: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Oleic Acid-d17, a deuterated form of oleic acid. It is intended to serve as a key resource for laboratory personnel, covering safety protocols, handling and storage procedures, physical and chemical properties, and its primary application as an internal standard in quantitative analyses. Furthermore, this guide delves into the biological roles of its non-deuterated counterpart, oleic acid, offering insights into relevant signaling pathways.
Safety Data Sheet and Handling
Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of key safety data.
Hazard Identification
This compound is typically supplied as a solution in a carrier solvent, such as methyl acetate or ethanol. The primary hazards are associated with the solvent.[1]
-
Classification: The product is often classified as a flammable liquid.[1] It may also cause serious eye irritation and drowsiness or dizziness.[1]
-
GHS Label Elements:
First-Aid Measures
-
General Advice: Immediately remove any clothing soiled by the product.[2]
-
Inhalation: Supply fresh air. Consult a doctor in case of complaints.[1]
-
Skin Contact: Immediately rinse with water.[1]
-
Eye Contact: Rinse opened eye for several minutes under running water.[2] If irritation persists, seek medical attention.
-
Ingestion: If symptoms persist, consult a doctor.[1]
Handling and Storage
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1] Ground and bond container and receiving equipment.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands thoroughly after handling.[1] Wear protective gloves, eye protection, and face protection.[1]
-
Storage: Store at -20°C.[3] Keep the container tightly closed in a dry and well-ventilated place.[4] Oleic acid may be subject to peroxide formation when stored for long periods with an imperfectly sealed container.[5] It is recommended to use it within one year of receipt.[5]
Accidental Release Measures
Ventilate the area of the spill.[4] Contain the spill with sand or other absorbent material and place it in a sealed container for disposal.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 223487-44-3 | [3] |
| Molecular Formula | C₁₈H₁₇D₁₇O₂ | [3] |
| Molecular Weight | 299.6 g/mol | [3] |
| Purity | ≥98% deuterated forms | [6] |
| Synonyms | C18:1(9Z)-d17, FA 18:1-d17, cis-9-Octadecenoic Acid-d17 | [3] |
| Formulation | Often a solution in methyl acetate or ethanol | [3] |
| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): < 100µg/ml | [7] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
Experimental Protocols: Quantification of Oleic Acid using this compound as an Internal Standard
This compound is primarily used as an internal standard for the accurate quantification of oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The following is a generalized protocol synthesized from established methods.
Principle
An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to the sample before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Since this compound is chemically identical to oleic acid but has a different mass due to the deuterium atoms, it can be distinguished by a mass spectrometer.
Materials
-
This compound solution (internal standard)
-
Unlabeled Oleic Acid (for standard curve)
-
Biological sample (e.g., plasma, cell lysate)
-
Extraction solvent (e.g., iso-octane, chloroform:methanol)
-
Derivatization agent (for GC-MS, e.g., pentafluorobenzyl bromide)
-
Mobile phase (for LC-MS)
-
GC-MS or LC-MS/MS system
Generalized Methodology for Quantification
-
Sample Collection and Spiking: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.
-
Lipid Extraction: Perform a lipid extraction to isolate the fatty acids from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Saponification (for total fatty acids): To measure both free and esterified oleic acid, the sample is saponified (hydrolyzed with a base) to release the fatty acids from complex lipids.
-
Derivatization (primarily for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the fatty acids are often converted to their methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.
-
Instrumental Analysis:
-
GC-MS: The derivatized sample is injected into the gas chromatograph, where the fatty acid derivatives are separated based on their boiling points and polarity. The mass spectrometer then detects and quantifies the specific ions corresponding to the oleic acid derivative and the this compound derivative.
-
LC-MS/MS: The extracted sample is injected into the liquid chromatograph for separation. The eluent is then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both oleic acid and this compound for high selectivity and sensitivity.
-
-
Data Analysis:
-
A standard curve is generated by analyzing known concentrations of unlabeled oleic acid spiked with the same amount of this compound as the samples.
-
The ratio of the peak area of the analyte (oleic acid) to the peak area of the internal standard (this compound) is calculated for both the standards and the samples.
-
The concentration of oleic acid in the samples is determined by interpolating their peak area ratios onto the standard curve.
-
Biological Significance and Signaling Pathways of Oleic Acid
While this compound's primary role is as an analytical standard, the biological activities of its non-deuterated form are of significant interest in drug development and research. Oleic acid is a monounsaturated fatty acid that is a major component of membrane phospholipids and has been found in human plasma, cell membranes, and adipose tissue.[3][8] It is involved in various physiological and pathophysiological processes, including platelet aggregation, neutrophil activation, and lung injury.
Inhibition of Platelet Aggregation
Oleic acid has been shown to inhibit collagen-stimulated platelet aggregation.[3] The proposed signaling pathway involves the inhibition of key signaling molecules.
Oleic acid inhibits platelet activation by interfering with at least two major signaling pathways:
-
Syk-PLCγ2 Pathway: By inhibiting the phosphorylation of spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), oleic acid reduces downstream calcium mobilization, a critical step in platelet activation.
-
CaMKKβ/AMPKα/VASP Pathway: Oleic acid also inhibits the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to reduced activation of AMP-activated protein kinase α (AMPKα) and vasodilator-stimulated phosphoprotein (VASP), which are involved in regulating platelet function.
Neutrophil Activation
The role of oleic acid in neutrophil activation is complex, with studies showing both pro- and anti-inflammatory effects depending on the context. One key mechanism of activation involves the generation of reactive oxygen species (ROS).
Oleic acid can induce an increase in cytosolic calcium concentration in neutrophils. This rise in intracellular calcium can, in turn, activate protein kinase C (PKC). Activated PKC then contributes to the production of reactive oxygen species (ROS), a key element of the neutrophil's inflammatory response and antimicrobial activity.
Oleic Acid-Induced Lung Injury
In vivo, oleic acid has been used to induce lung injury in animal models, mimicking some aspects of acute respiratory distress syndrome (ARDS).[8] This process involves the activation of inflammatory signaling pathways.
Intratracheal administration of oleic acid can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] This activation is a key step in triggering a downstream inflammatory cascade, characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the accumulation of neutrophils in the lung tissue.[8] This inflammatory response, coupled with induced apoptotic and necrotic cell death, contributes to the development of acute lung injury.[8]
References
- 1. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of neutrophil activation by oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human neutrophils by oleic acid involves the production of reactive oxygen species and a rise in cytosolic calcium concentration: a comparison with N-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oleic Acid Induces Lung Injury in Mice through Activation of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Oleic Acid-d17
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the stability of Oleic Acid-d17, a deuterated internal standard vital for the accurate quantification of oleic acid in various biological matrices. Proper handling and storage are paramount to ensure its chemical integrity and isotopic purity, thereby guaranteeing reliable and reproducible experimental outcomes.
Core Stability Profile and Degradation Pathways
This compound, as a monounsaturated fatty acid, is susceptible to degradation primarily through two pathways: oxidation and hydrolysis. The presence of a double bond in the acyl chain is the principal site of chemical instability.
-
Oxidative Degradation: The most significant degradation pathway for unsaturated fatty acids is autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which compromise the purity of the standard. Product datasheets for oleic acid consistently highlight its sensitivity to air and light.[1] Studies on non-deuterated oleic acid confirm its low thermal stability and susceptibility to autoxidation even at high temperatures.[2] Suppliers of deuterated fatty acid mixtures often package them in amber ampules with an argon headspace to mitigate this oxidative degradation.[3]
-
Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this is a lesser concern under anhydrous conditions. For unsaturated lipids supplied as powders, their hygroscopic nature can lead to moisture absorption, which may result in hydrolysis.[4]
The deuteration at 17 positions on the carbon chain does not inherently prevent these degradation pathways, but it is crucial for its function as a stable isotope-labeled internal standard in mass spectrometry.[5][6]
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is essential to maximize the shelf-life and preserve the integrity of this compound. The consensus from manufacturers and lipid handling guidelines points to the following conditions.
The following table summarizes the optimal conditions for storing this compound.
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | -20°C | To minimize the rate of chemical degradation and autoxidation. This is the most commonly recommended temperature by suppliers.[3][4][5] |
| Form | In a suitable organic solvent (e.g., ethanol) | Unsaturated fatty acids are not stable as powders due to their hygroscopic and oxidative nature. Dissolving in an organic solvent provides a more stable environment.[4] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To displace oxygen and prevent oxidative degradation.[3][4] |
| Container | Glass vial with a Teflon-lined cap | To prevent leaching of impurities from plastic containers and ensure an inert storage environment. Organic solutions should never be stored in plastic.[4] |
| Light Conditions | Protected from light (e.g., amber vial) | To prevent photooxidation, as oleic acid is known to be light-sensitive.[1] |
| Stated Stability | ≥ 2-3 years (under recommended conditions) | Manufacturer-provided stability data when stored properly at -20°C.[3][5] |
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the sample.[4]
-
Inert Atmosphere: If the product is not in a single-use ampule, flush the headspace of the vial with an inert gas like argon or nitrogen before re-sealing.
-
Transfer: Use only glass, stainless steel, or Teflon-lined equipment for transferring the solution. Avoid plastic pipette tips with organic solvents to prevent contamination.[4]
-
Aliquotting: For long-term use, it is advisable to prepare smaller aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation of the main stock.[3]
Experimental Protocol: Stability Assessment of this compound
This section outlines a generalized protocol for conducting a stability study on this compound, based on principles from ICH guidelines and established analytical methods for fatty acids.[7][8]
To evaluate the stability of an this compound solution under long-term and accelerated storage conditions and establish a re-test period.
-
This compound standard
-
High-purity solvent (e.g., ethanol or isopropanol)
-
GC-MS or LC-MS/MS system
-
Appropriate chromatography column (e.g., DB-FFAP for GC)[7]
-
Type 1 glass vials with Teflon-lined caps
-
Inert gas source (Argon or Nitrogen)
-
Temperature and humidity-controlled storage chambers
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Aliquot the solution into multiple vials for testing at different time points and conditions.
-
Storage Conditions:
-
Long-Term: -20°C ± 2°C (Recommended condition)
-
Accelerated: 4°C ± 2°C
-
Stress Condition (for degradation pathway analysis): 25°C ± 2°C with exposure to light.
-
-
Testing Frequency:
-
Time Zero (T0): Analyze the initial solution immediately after preparation to establish a baseline.
-
Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 1, 3, and 6 months.[8]
-
-
Analytical Method (Example: GC-MS):
-
Derivatization: Convert the fatty acid to its fatty acid methyl ester (FAME) for improved volatility and chromatographic performance.
-
Injection: Inject a defined volume of the derivatized sample.
-
Chromatography: Use a temperature gradient program to achieve optimal separation of this compound from any potential degradation products.
-
Detection: Use mass spectrometry in full scan mode to identify degradation products and selected ion monitoring (SIM) mode for accurate quantification of the parent compound.
-
-
Data Evaluation:
-
Purity: Calculate the purity of this compound at each time point relative to the T0 value. A significant change is often defined as a 5% decrease in assay from its initial value.[8]
-
Degradation Products: Monitor for the appearance and growth of new peaks in the chromatogram. Identify these peaks using their mass spectra.
-
Appearance: Visually inspect the solution for any changes in color or clarity.
-
Visualizations: Degradation and Workflow Diagrams
The following diagrams illustrate the primary degradation pathway for this compound and a typical workflow for its stability assessment.
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
A Technical Guide to the Natural Abundance of Oleic Acid Isotopes for Researchers and Drug Development Professionals
Introduction
Oleic acid (C₁₈H₃₄O₂), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plant and animal kingdoms. As the most abundant fatty acid in human adipose tissue, its metabolic pathways and signaling roles are of paramount interest in biomedical research and drug development. Understanding the natural isotopic abundance of its constituent elements—carbon, hydrogen, and oxygen—is crucial for a variety of applications, including metabolic tracing, authentication of natural products, and understanding enzymatic reaction mechanisms. This technical guide provides an in-depth overview of the natural isotopic abundance of oleic acid, detailed experimental protocols for its determination, and a summary of its key signaling pathways.
Natural Isotopic Abundance of Oleic Acid
The natural abundance of stable isotopes in oleic acid can be a powerful tool for tracing its metabolic fate and origin. While the precise isotopic composition can vary depending on the biosynthetic origin and subsequent metabolic processing, the general natural abundances of the key stable isotopes of carbon, hydrogen, and oxygen provide a baseline for such studies.
| Isotope | Natural Abundance (%) | Notes |
| Carbon | ||
| ¹²C | ~98.93 | The most abundant carbon isotope. |
| ¹³C | ~1.07[1] | The δ¹³C value of oleic acid in natural products like olive oil can vary, with reported values for the fatty acids in virgin olive oil ranging from -26.5‰ to -35.5‰[2]. This variation is influenced by factors such as the plant's photosynthetic pathway (C3 plants in the case of olives), climate, and growth conditions. |
| Hydrogen | ||
| ¹H (Protium) | ~99.98 | The most abundant hydrogen isotope. |
| ²H (Deuterium, D) | ~0.0156[3] | The distribution of deuterium within the oleic acid molecule is not uniform. Site-specific natural isotopic fractionation occurs due to kinetic isotope effects during biosynthesis. For instance, studies on fatty acids from peanut oil have shown that deuterium fractionation occurs during the desaturation of oleate to linoleate[4][5]. |
| Oxygen | ||
| ¹⁶O | ~99.76 | The most abundant oxygen isotope. |
| ¹⁷O | ~0.04 | |
| ¹⁸O | ~0.20[6] | The natural abundance of oxygen isotopes can be used in paleoclimatology and to trace the origin of water molecules incorporated during biochemical reactions[3][6]. |
Experimental Protocols for Isotopic Analysis
The determination of the isotopic abundance of oleic acid is primarily achieved through Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.
Protocol: Determination of Carbon Isotope Ratios (δ¹³C) in Oleic Acid using GC-IRMS
This protocol outlines the general steps for the analysis of the carbon isotope composition of oleic acid.
1. Lipid Extraction:
-
Objective: To isolate the total lipid fraction from the sample matrix (e.g., tissue, cells, oil).
-
Procedure:
-
Homogenize the sample in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
-
Objective: To hydrolyze the ester linkages in complex lipids to release free fatty acids and then convert them to their volatile methyl ester derivatives for GC analysis.
-
Procedure:
-
Resuspend the lipid extract in a known volume of methanolic sodium hydroxide or potassium hydroxide.
-
Heat the mixture to achieve saponification.
-
Acidify the solution to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane.
-
Add a methylating agent such as boron trifluoride (BF₃) in methanol and heat to form FAMEs[7].
-
Wash the FAMEs with water and dry the organic phase over anhydrous sodium sulfate.
-
3. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis:
-
Objective: To separate the individual FAMEs and measure their ¹³C/¹²C ratios.
-
Instrumentation: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.
-
Procedure:
-
Injection: Inject an aliquot of the FAMEs solution into the GC.
-
Separation: Use a suitable capillary column (e.g., a polar column like a DB-FastFAME or Carbowax) to separate the different FAMEs based on their volatility and polarity. A typical oven temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation[7][8].
-
Combustion: As each FAME elutes from the GC column, it passes through a combustion furnace (typically at >900°C) where it is quantitatively converted to CO₂ and H₂O.
-
Water Removal: The water is removed from the gas stream using a water trap.
-
Introduction to IRMS: The purified CO₂ gas is introduced into the ion source of the IRMS.
-
Isotope Ratio Measurement: The IRMS simultaneously measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁷O¹⁶O (mass 45) and ¹²C¹⁶O¹⁸O (mass 46) to determine the ¹³C/¹²C ratio.
-
Data Analysis: The δ¹³C values are calculated relative to a known standard (e.g., Vienna Pee Dee Belemnite, VPDB).
-
Signaling Pathways of Oleic Acid
Oleic acid is not merely a structural component of lipids but also an active signaling molecule that modulates various cellular processes. Below are diagrams of key signaling pathways influenced by oleic acid.
Caption: Oleic acid's role in the PI3K signaling pathway, enhancing insulin sensitivity[9].
Caption: Oleic acid attenuates inflammation by inhibiting the JNK and p38 MAPK pathways[10].
Caption: Oleic acid-mediated mitogenic signaling through the PKC-ROS-ERK pathway[11].
Conclusion
The study of the natural isotopic abundance of oleic acid provides a powerful lens through which to view its metabolism and biological roles. The methodologies outlined in this guide, particularly GC-IRMS, are central to obtaining high-precision isotopic data. Furthermore, the elucidation of oleic acid's involvement in critical signaling pathways, such as those regulating insulin sensitivity and inflammation, underscores its importance as a bioactive molecule and a target for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in drug development seeking to leverage isotopic analysis and understand the multifaceted functions of oleic acid.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium - Wikipedia [en.wikipedia.org]
- 4. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen-18 - Wikipedia [en.wikipedia.org]
- 7. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 9. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species are critical in the oleic acid-mediated mitogenic signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling techniques in the field of lipidomics. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technology for understanding the dynamic nature of the lipidome.
Introduction to Stable Isotope Labeling in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, has traditionally provided a static snapshot of the lipidome at a given point in time. However, to truly understand the intricate roles of lipids in cellular processes, health, and disease, it is crucial to investigate their dynamics – the rates of synthesis, transport, remodeling, and degradation. Stable isotope labeling has emerged as an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1][2][3]
Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[4] The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through metabolic pathways. By using mass spectrometry to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[5][6]
Commonly Used Stable Isotopes in Lipidomics:
| Isotope | Natural Abundance (%) | Advantages | Disadvantages |
| ¹³C | ~1.1 | Universal label for all organic molecules. Stable C-C bonds. | Higher cost compared to ²H. |
| ²H (D) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O). | Potential for kinetic isotope effects. Can be lost in desaturation reactions.[4] |
| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). | Limited to specific lipid classes. |
Labeling Strategies in Lipidomics
There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical labeling.
Metabolic Labeling
In metabolic labeling, isotopically enriched precursors are supplied to cells, tissues, or whole organisms and are incorporated into lipids through endogenous metabolic pathways. This approach provides a direct measure of lipid biosynthesis and turnover.
Common Metabolic Labeling Precursors:
-
¹³C-Glucose: A versatile precursor that labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[7][8]
-
²H₂O (Heavy Water): A simple and cost-effective way to label the acetyl-CoA pool for de novo lipogenesis.[9][10][11]
-
Labeled Fatty Acids (e.g., ¹³C-Palmitate): Used to trace the elongation, desaturation, and incorporation of specific fatty acids into complex lipids.[12]
-
Labeled Amino Acids (e.g., ¹³C,¹⁵N-Serine): Essential for studying the de novo synthesis of sphingolipids.
The general workflow for a metabolic labeling experiment in lipidomics involves several key steps, from precursor selection to data analysis.
Chemical Labeling
Chemical labeling involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This approach is particularly useful for improving the ionization efficiency and chromatographic separation of certain lipid classes, as well as for accurate quantification.[13]
Common Chemical Labeling Reagents:
-
Isobaric Tags (e.g., TMT): These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed relative quantification of lipids from different samples.[14]
-
Isotope-Coded Derivatization Reagents: Reagents with "light" and "heavy" isotopic versions are used to label lipids from different samples. The mass difference between the labeled lipids allows for their relative quantification in a single MS analysis.
Detailed Experimental Protocols
Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C₆-Glucose
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-glucose (typically 10-25 mM).
-
Initiation of Labeling:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the turnover rate of the lipids of interest and can range from a few hours to several days.[15]
-
Metabolism Quenching and Cell Harvesting:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
-
Sample Preparation for MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
Protocol for In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)
This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.
Materials:
-
Mice (e.g., C57BL/6J)
-
Deuterium oxide (²H₂O, 99.8%)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
-
Tissue homogenization equipment
-
Lipid extraction solvents (as above)
Procedure:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
²H₂O Administration:
-
Prepare a bolus dose of ²H₂O in sterile saline (e.g., to achieve 4-5% body water enrichment).
-
Administer the ²H₂O solution via intraperitoneal (IP) injection.
-
Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain body water enrichment.[9]
-
-
Labeling Period: The labeling period can range from days to weeks depending on the research question and the turnover rate of the lipids under investigation.
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mice according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.
-
-
Tissue Homogenization and Lipid Extraction:
-
Homogenize the frozen tissues in a suitable buffer.
-
Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.
-
-
Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.
Data Presentation and Analysis
Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.
Quantitative Data Summary
The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.
Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes
| Lipid Species | Control (% New/hour) | Fatty Acid Treated (% New/hour) | Fold Change |
| PC(34:1) | 1.5 ± 0.2 | 2.8 ± 0.3 | 1.87 |
| PC(36:2) | 1.2 ± 0.1 | 2.5 ± 0.2 | 2.08 |
| PE(38:4) | 2.1 ± 0.3 | 3.9 ± 0.4 | 1.86 |
| PS(36:1) | 0.8 ± 0.1 | 1.3 ± 0.2 | 1.63 |
Data are presented as mean ± standard deviation. "New" refers to the percentage of the lipid pool that is newly synthesized per hour, as determined by ¹³C-glucose labeling.
Table 2: In Vivo Turnover Rates of Triacylglycerols in Mouse Adipose Tissue
| Genotype | Half-life (days) | Fractional Turnover Rate (%/day) |
| Wild-Type | 15.2 ± 2.1 | 4.56 ± 0.6 |
| Knockout | 8.7 ± 1.5 | 7.97 ± 1.2 |
Turnover rates were determined by monitoring the decay of ²H-labeled triacylglycerols after a period of heavy water administration.[16]
Visualization of Signaling Pathways and Workflows
Graphviz (DOT language) is a powerful tool for visualizing the complex relationships in metabolic pathways and experimental workflows.
Ceramide Biosynthesis and Signaling Pathway
Ceramides are central signaling lipids involved in processes such as apoptosis and inflammation. Stable isotope labeling with precursors like ¹³C-serine can be used to trace their de novo synthesis.[17][18][19]
Glycerophospholipid Biosynthesis Pathway
Glycerophospholipids are the major components of cellular membranes. Their synthesis can be traced using labeled precursors such as ¹³C-glycerol or labeled head groups.[1][20][21][22]
Conclusion
Stable isotope labeling, coupled with modern mass spectrometry, provides an unparalleled window into the dynamic world of lipid metabolism. By enabling the quantification of lipid synthesis, turnover, and flux through various metabolic pathways, these techniques are crucial for advancing our understanding of the roles of lipids in health and disease. The methodologies outlined in this guide offer a starting point for researchers looking to incorporate stable isotope labeling into their lipidomics workflows, paving the way for new discoveries in basic research and drug development.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeled LC-MS Workflow - Polly Documentation [docs.polly.elucidata.io]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]
- 11. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 16. mdpi.com [mdpi.com]
- 17. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical sectors, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and precision of MS-based quantification are profoundly influenced by experimental variability. This technical guide delves into the core principles and applications of deuterated standards, a cornerstone of modern quantitative mass spectrometry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their role in achieving robust and reliable data.
The Foundation of Quantitative Mass Spectrometry: The Need for Internal Standards
Quantitative mass spectrometry aims to determine the exact concentration of a target analyte within a complex matrix, such as plasma, urine, or tissue homogenates. The journey from sample collection to final data output, however, is fraught with potential sources of error that can compromise the integrity of the results. These include:
-
Sample Preparation Variability: Analyte loss can occur during various steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Instrumental Drift: The performance of the mass spectrometer can fluctuate over time, affecting signal intensity.
-
Matrix Effects: Co-eluting endogenous components of the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1]
To counteract these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known, constant amount to every sample, calibrator, and quality control sample. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved accuracy and precision.[1]
Deuterated Standards: The Gold Standard for Internal Standardization
While various compounds can serve as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the "gold standard" in quantitative mass spectrometry.[2][3] Deuterated standards are synthetic versions of the analyte in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H). This subtle change in mass confers several critical advantages:
-
Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-labeled counterparts. This ensures that the internal standard and the analyte are subjected to the same experimental variations.[4]
-
Co-elution with the Analyte: The close similarity in chemical structure results in the co-elution of the deuterated standard and the analyte during liquid chromatography (LC). This is crucial for compensating for matrix effects, as both compounds experience the same ionization suppression or enhancement at the same point in time.[1]
-
Mass-Based Differentiation: Despite their similar behavior, the mass difference between the analyte and the deuterated standard allows them to be distinguished by the mass spectrometer.
The use of deuterated standards has been shown to significantly improve assay performance, leading to more reliable and reproducible results in bioanalytical methods.[2][3]
Data Presentation: Quantitative Comparison of Internal Standard Performance
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative assays. The following tables summarize data from studies that have compared different internal standardization strategies.
Table 1: Comparison of Intra- and Inter-Assay Precision and Accuracy for Immunosuppressant Quantification using Deuterated Internal Standards
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
| Cyclosporine A | 25 | 4.9 | 104 | 5.8 | 102 |
| 250 | 2.7 | 101 | 3.9 | 100 | |
| 1000 | 2.1 | 100 | 3.5 | 99 | |
| Tacrolimus | 2.5 | 6.2 | 105 | 7.1 | 103 |
| 10 | 3.8 | 102 | 4.9 | 101 | |
| 25 | 3.1 | 101 | 4.2 | 100 | |
| Sirolimus | 2.5 | 7.1 | 106 | 8.3 | 104 |
| 10 | 4.5 | 103 | 5.7 | 102 | |
| 25 | 3.9 | 102 | 4.8 | 101 | |
| Everolimus | 2.5 | 5.8 | 104 | 6.9 | 102 |
| 10 | 3.5 | 102 | 4.6 | 101 | |
| 25 | 2.9 | 101 | 3.9 | 100 | |
| Mycophenolic Acid (µg/mL) | 0.5 | 4.2 | 103 | 5.3 | 101 |
| 2.5 | 2.9 | 101 | 3.8 | 100 | |
| 10 | 2.3 | 100 | 3.1 | 99 |
Data adapted from a validation study of an LC-MS/MS method for immunosuppressants. The low coefficients of variation (CV) and high accuracy demonstrate the robustness of the method using deuterated internal standards.
Table 2: Comparison of a Deuterated Internal Standard (Everolimus-d4) and a Structural Analog (32-desmethoxyrapamycin) for Everolimus Quantification
| Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery at LLOQ | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope of Comparison with Reference Method | 0.95 | 0.83 |
| Correlation Coefficient (r) with Reference Method | > 0.98 | > 0.98 |
This table illustrates that while both internal standards can provide acceptable performance, the deuterated standard shows a slope closer to 1.0 when compared to a reference method, indicating better accuracy.
Table 3: Comparison of Interpatient Assay Imprecision for Sirolimus using a Deuterated vs. a Structural Analog Internal Standard
| Internal Standard Type | Interpatient Assay Imprecision (CV%) |
| Deuterated (Sirolimus-d3) | 2.7% - 5.7% |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
This data clearly shows that the use of a deuterated internal standard significantly reduces the imprecision of the assay across different patient samples, highlighting its superior ability to compensate for matrix effects.[3]
Experimental Protocols: Methodologies for Key Experiments
The successful implementation of deuterated standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common procedures in bioanalysis.
Sample Preparation: Protein Precipitation for Immunosuppressant Quantification in Whole Blood
This protocol is adapted from a method for the analysis of immunosuppressants in whole blood.[1]
Materials:
-
Whole blood samples, calibrators, and quality controls.
-
Deuterated internal standard working solution (containing deuterated analogs of the target immunosuppressants in a methanol/zinc sulfate solution).
-
Methanol (LC-MS grade).
-
Zinc sulfate solution (0.1 M in water).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample, calibrator, or quality control.
-
Internal Standard Addition: Add 100 µL of the deuterated internal standard working solution to each tube. The working solution is prepared by mixing methanol and 0.1 M zinc sulfate solution, fortified with the deuterated standards.
-
Protein Precipitation: Vortex the mixture vigorously for 20 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Drug Quantification in Plasma
This protocol provides a general workflow for solid-phase extraction, a common technique for sample clean-up and concentration.
Materials:
-
Plasma samples, calibrators, and quality controls.
-
Deuterated internal standard spiking solution.
-
SPE cartridges (e.g., C18).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., 90% Methanol in water).
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., mobile phase).
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the deuterated internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of conditioning solvent through each cartridge.
-
SPE Cartridge Equilibration: Pass 1 mL of equilibration solvent through each cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 500 µL of elution solvent to the cartridge and slowly elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Mandatory Visualizations: Diagrams of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.
References
A Researcher's Guide to Interpreting the Certificate of Analysis for Oleic Acid-d17
Introduction: Oleic Acid-d17 is the deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In research and development, particularly in pharmaceutical and metabolomics studies, it serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, oleic acid, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] A Certificate of Analysis (CoA) is the essential document that accompanies this standard, providing a detailed summary of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a comprehensive understanding of this document is paramount for ensuring the validity and accuracy of experimental results.
This technical guide provides an in-depth interpretation of the data presented in a typical CoA for this compound, details the analytical methodologies used for its characterization, and illustrates its practical application.
Section 1: Decoding the Certificate of Analysis - Key Parameters
A CoA for this compound presents several key data points that confirm the quality and identity of the material. These are typically organized into tables summarizing general specifications and the results of specific analytical tests.
General Specifications
This section provides fundamental information about the compound.
| Parameter | Typical Value | Significance |
| Product Name | This compound | Identifies the deuterated analogue of oleic acid. |
| Synonyms | C18:1(9Z)-d17, cis-9-Octadecenoic Acid-d17 | Provides alternative chemical names.[1] |
| CAS Number | 223487-44-3 | A unique identifier for the specific chemical substance.[1] |
| Molecular Formula | C18H17D17O2 | Details the elemental composition, indicating 17 deuterium atoms.[1] |
| Formula Weight | 299.6 g/mol | The mass of one mole of the deuterated compound.[1] |
| Appearance | Colorless to light yellow liquid | A basic physical property check. |
| Formulation | A solution in a specified solvent (e.g., Methyl acetate) | Indicates how the standard is supplied.[1] |
| Storage | -20°C | Critical information for maintaining the stability of the compound. |
Quantitative Analytical Data
This section details the results of rigorous testing to ascertain the purity and structural integrity of the batch.
| Test | Example Specification | Example Result | Interpretation |
| HPLC Purity | Report Result | 99.6 % | Chemical Purity: This value indicates the percentage of the material that is chemically this compound, separate from any other chemical compounds.[2] |
| Mass Spectrometry | Conforms to Structure | M-H: 298.4 | Identity & Mass Confirmation: This confirms the molecular weight. The [M-H]⁻ ion (parent molecule minus a proton) is expected at m/z 298.6 (299.6 - 1.0). The result of 298.4 is within acceptable experimental variance.[2] |
| ¹H NMR | Conforms to Structure | Conforms | Structural Integrity: Confirms that the overall chemical structure is correct and can be used to estimate the degree of deuteration by measuring residual proton signals.[2][3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d17) | Conforms | Isotopic Distribution: This is a crucial and often misunderstood parameter. It does not mean that 99% of the molecules are the fully d17-labeled species. Rather, it signifies that the sum of all molecules containing one or more deuterium atoms (from d1 to d17) constitutes at least 99% of the total material.[1] |
The Critical Distinction: Isotopic Enrichment vs. Species Abundance
For deuterated standards, "purity" has two dimensions: chemical and isotopic. While chemical purity refers to the absence of other compounds, isotopic purity is more complex.
-
Isotopic Enrichment: This refers to the probability (as a percentage) of finding a deuterium atom at any single designated labeling position within the molecule.
-
Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition (e.g., the d17 species, d16 species, etc.).
A high isotopic enrichment (e.g., 99% D) at each of the 17 positions does not yield a product where 99% of the molecules are the fully deuterated d17 version. The final product is a statistical distribution of isotopologues.
Relationship between Isotopic Enrichment and Species Abundance.
Section 2: Analytical Methodologies
The data on a CoA is generated using a combination of powerful analytical techniques. A robust characterization ensures the reliability of the standard.
References
Methodological & Application
Application Note: Quantification of Oleic Acid in Biological Matrices using Oleic Acid-d17 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleic acid (C18:1), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plants and animals. Its quantification in biological matrices is crucial for research in metabolism, cardiovascular disease, and drug development. Liquid chromatography-mass spectrometry (LC-MS) offers a sensitive and specific method for this analysis. The use of a stable isotope-labeled internal standard, such as Oleic Acid-d17, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of oleic acid in plasma using this compound as an internal standard.
Principle
The method employs a simple protein precipitation and liquid-liquid extraction procedure to isolate fatty acids from the plasma matrix. This compound is spiked into the sample at the beginning of the extraction process to mimic the behavior of the endogenous oleic acid. The extracted fatty acids are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both oleic acid and this compound in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of oleic acid to that of this compound is used to construct a calibration curve and determine the concentration of oleic acid in the samples.
Experimental Workflow
Caption: Experimental workflow for the quantification of oleic acid.
Protocols
Materials and Reagents
-
Oleic Acid (≥99%)
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, water, and hexane
-
Formic acid (≥98%)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Preparation of Standard Solutions
-
Oleic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of oleic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oleic acid stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 295 µL of acetonitrile containing 1% formic acid to each tube to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 1 minute to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (step 7-8) and combine the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Interface Temperature | 150°C |
| Desolvation Line Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Nebulizing Gas Flow | 2.0 L/min |
| Drying Gas Flow | 5.0 L/min |
Data Acquisition and Analysis
Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for oleic acid and this compound are monitored.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oleic Acid | 281.2 | 281.2 |
| This compound | 298.3 | 298.3 |
Note: In the absence of significant fragmentation under typical negative ESI conditions for underivatized fatty acids, the precursor ion is often monitored as the product ion. For enhanced sensitivity and specificity, derivatization can be employed to generate characteristic fragment ions.[3]
A calibration curve is constructed by plotting the peak area ratio of oleic acid to this compound against the concentration of the calibration standards. The concentration of oleic acid in the unknown samples is then determined from this calibration curve using linear regression.
Method Validation Parameters
The following table summarizes typical performance characteristics of this method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% CV) | < 15% |
Logical Relationship of Internal Standard Use
Caption: Rationale for using an internal standard.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of oleic acid in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, making this method suitable for a wide range of research and clinical applications.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oleic Acid-d17 in Fatty Acid Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oleic Acid-d17 is a stable isotope-labeled fatty acid used as a tracer in metabolic research to investigate the pathways of oleic acid uptake, incorporation into complex lipids, and its role in various cellular processes. As a deuterated analog, this compound is biochemically similar to its unlabeled counterpart, allowing it to be processed through the same metabolic pathways. Its increased mass, however, enables its distinction and quantification by mass spectrometry (MS), making it a powerful tool for lipidomics and metabolic flux analysis.
The use of stable isotopes like deuterium (²H) offers a safe and effective alternative to radioactive isotopes for in vivo and in vitro studies. By introducing this compound to cells or animal models, researchers can trace its journey from uptake to its ultimate metabolic fate, providing valuable insights into both normal physiology and disease states, including cancer, metabolic syndrome, and cardiovascular diseases.
Key applications of this compound in metabolic tracing include:
-
Lipid Synthesis and Storage: Quantifying the rate of incorporation of oleic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters, provides a dynamic measure of lipid synthesis and storage.
-
Fatty Acid Oxidation: While less direct than using ¹³C-labeled fatty acids, the disappearance of deuterated fatty acids from a system can be used to infer oxidation rates.
-
Metabolic Flux Analysis: In combination with other isotopic tracers, this compound can be used to model the flux through various metabolic pathways, providing a quantitative understanding of cellular metabolism.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on fatty acid metabolism by measuring changes in the uptake and metabolism of this compound.
Experimental Protocols
In Vitro Metabolic Tracing in Cell Culture (e.g., Breast Cancer Cells)
This protocol describes the use of this compound to trace fatty acid metabolism in cultured breast cancer cells (e.g., MCF-7, MDA-MB-231).
Materials:
-
This compound (e.g., from Cayman Chemical)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Organic solvents (e.g., methanol, chloroform, isooctane)
-
Internal standards for MS analysis (e.g., other deuterated fatty acids)
-
Reagents for derivatization (e.g., pentafluorobenzyl bromide)
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol to a stock concentration of 100 mM.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve a final concentration of 1-5 mM this compound. This solution can be stored at -20°C.
-
The final concentration of this compound in the cell culture medium should be in the range of 50-100 µM.[1]
-
-
Cell Culture and Labeling:
-
Plate breast cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with a serum-free medium containing the this compound-BSA conjugate at the desired final concentration.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
-
Sample Collection and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method. A common procedure involves adding a mixture of methanol and chloroform (e.g., 2:1 v/v).
-
Add internal standards for quantification at the beginning of the extraction process.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for GC-MS Analysis:
-
For analysis of total fatty acids, the extracted lipids need to be saponified (e.g., using methanolic KOH) to release the fatty acids from complex lipids.
-
Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., using pentafluorobenzyl bromide).[2][3] This step improves their chromatographic properties for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS. The gas chromatograph separates the different fatty acid derivatives, and the mass spectrometer detects and quantifies the unlabeled and deuterated fatty acids based on their mass-to-charge ratio.
-
In Vivo Metabolic Tracing in a Mouse Model
This protocol provides a general framework for tracing the in vivo metabolism of this compound in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, intralipid)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
Procedure:
-
Animal Preparation and Tracer Administration:
-
Acclimate mice to the experimental conditions.
-
Administer this compound via oral gavage or intravenous injection. A typical dose for oral administration is 150 mg/kg body weight, mixed with a vehicle like corn oil.[4]
-
The choice of administration route will depend on the specific research question.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to monitor the appearance and clearance of the tracer in the circulation.[4]
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, tumor).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Homogenize tissue samples.
-
Extract lipids from plasma and tissue homogenates as described in the in vitro protocol.
-
Prepare samples for GC-MS or LC-MS/MS analysis, including saponification and derivatization as needed.
-
Analyze the samples to quantify the incorporation of this compound into different lipid pools in various tissues.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments.
Table 1: Incorporation of this compound into Major Lipid Classes in Cultured Hepatocytes (Huh-7) after 24 hours.
| Lipid Class | % of Total Labeled Oleic Acid |
| Triglycerides (TG) | 65% |
| Phosphatidylcholine (PC) | 15% |
| Phosphatidylethanolamine (PE) | 8% |
| Cholesterol Esters (CE) | 5% |
| Other | 7% |
Table 2: Fold Change in Lipid Classes in Hepatocytes after Oleic Acid Treatment. [5]
| Lipid Class | Fold Change vs. Control |
| Diglyceride (DG) | Increased |
| Triglyceride (TG) | Increased |
| Acyl Carnitine (AcCa) | Increased |
| Lysophosphatidylcholine (LPC) | Decreased |
| Phosphatidylglycerol (PG) | Decreased |
| Ceramides (Cer) | Decreased |
| Cholesterol Ester (ChE) | Decreased |
Signaling Pathways and Experimental Workflows
Oleic Acid Signaling Pathways
Oleic acid is not only a substrate for metabolic pathways but also a signaling molecule that can influence various cellular processes. Below are diagrams of key signaling pathways activated by oleic acid.
Caption: Key signaling pathways activated by oleic acid.
Experimental Workflow for Fatty Acid Metabolic Tracing
The following diagram illustrates a typical experimental workflow for an in vivo fatty acid metabolic tracing study.
Caption: In vivo fatty acid metabolic tracing workflow.
References
- 1. Oleate Promotes Triple-Negative Breast Cancer Cell Migration by Enhancing Filopodia Formation through a PLD/Cdc42-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oleic Acid-d17 in Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oleic Acid-d17 is a deuterated form of oleic acid, a monounsaturated omega-9 fatty acid that is abundant in various biological systems. In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, stable isotope-labeled compounds like this compound are indispensable tools. Their primary applications include serving as internal standards for accurate quantification of endogenous lipids, tracing the metabolic fate of fatty acids, and elucidating complex lipid metabolic pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research.
Application as an Internal Standard
One of the principal applications of this compound is as an internal standard for the precise quantification of unlabeled oleic acid in biological samples using mass spectrometry (MS)-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[2]
Key Advantages:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical characteristics to its unlabeled counterpart, ensuring similar extraction efficiency and ionization response in MS.
-
Mass Difference: The mass difference between this compound and endogenous oleic acid allows for their distinct detection and quantification by the mass spectrometer.
-
Minimizes Experimental Variability: It effectively accounts for sample loss during preparation and corrects for matrix effects in the MS analysis.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of fatty acids using methods that employ deuterated internal standards like this compound.
| Parameter | Value Range | Technique | Reference |
| Limit of Detection (LOD) | 5 - 100 nM | LC-MS | [3][4] |
| Limit of Quantification (LOQ) | 0.032 - 0.22 µg/mL | HPLC-CAD | [5] |
| Linearity | > 0.999 | HPLC-MS | [6] |
| Accuracy | > 90% | HPLC-MS | [6] |
| Precision (Intra-day) | ≤ 10% (plasma) | LC-MS | [4] |
| Precision (Inter-day) | < 20% | LC-MS | [4] |
Application in Metabolic Tracing
Stable isotope-labeled fatty acids like this compound are powerful tools for tracing the metabolic fate of lipids in vivo and in vitro.[6][7][8] By introducing this compound into a biological system, researchers can track its incorporation into various lipid species such as triglycerides, phospholipids, and cholesteryl esters.[7] This approach provides valuable insights into lipid synthesis, transport, and storage, as well as fatty acid oxidation.[7][9]
Experimental Approaches:
-
Pulse-Chase Experiments: Cells or animal models are exposed to this compound for a specific period (pulse) and then the labeled fatty acid is replaced with unlabeled media (chase). The distribution and turnover of the labeled oleic acid in different lipid pools are monitored over time.
-
Steady-State Labeling: Continuous administration of this compound allows for the determination of the relative contributions of de novo synthesis versus uptake from exogenous sources to cellular fatty acid pools.[8]
Experimental Workflow: Metabolic Tracing of this compound
Experimental Protocols
Protocol 1: Quantification of Oleic Acid in Plasma using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of oleic acid in a plasma sample using LC-MS.
Materials:
-
Plasma sample
-
This compound internal standard solution (concentration-verified)
-
Methanol, isopropanol, methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Formic acid
-
Vortex mixer, centrifuge
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a clean tube, add 50 µL of plasma.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
-
Lipid Extraction (Modified Bligh-Dyer Method): [10]
-
Add 1.5 mL of a 2:1 (v/v) mixture of methanol:isopropanol to the plasma sample.
-
Vortex thoroughly for 1 minute.
-
Add 1.5 mL of MTBE and vortex for another 1 minute.
-
Add 1.5 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the upper organic layer containing the lipids into a new tube.
-
-
Sample Evaporation and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:isopropanol.
-
-
LC-MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS system.
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor the transitions for both oleic acid and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous oleic acid and the this compound internal standard.
-
Calculate the concentration of oleic acid in the sample using a calibration curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of this compound.
-
Protocol 2: Tracing this compound Incorporation into Cellular Triglycerides
This protocol describes an in vitro experiment to track the incorporation of deuterated oleic acid into triglycerides in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (as in Protocol 1)
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to a desired confluency (e.g., 80%) in a standard culture medium.
-
Prepare the treatment medium by supplementing the culture medium with the this compound-BSA complex at a final concentration of 100 µM.
-
Remove the standard medium, wash the cells once with PBS, and add the treatment medium.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using the procedure described in Protocol 1.
-
-
LC-MS Analysis:
-
Analyze the lipid extracts by LC-MS.
-
Monitor the mass transitions corresponding to triglycerides containing the deuterated oleic acid acyl chain.
-
-
Data Analysis:
-
Quantify the peak areas of the labeled triglycerides at each time point.
-
Plot the abundance of labeled triglycerides over time to determine the rate of incorporation of this compound.
-
Signaling and Metabolic Pathways
Oleic acid is a key player in numerous metabolic and signaling pathways. Tracing with this compound can help elucidate the dynamics of these processes.
Simplified Oleic Acid Metabolic Pathway
This compound is a versatile and powerful tool in lipidomics research. Its application as an internal standard ensures accurate quantification of oleic acid, while its use as a metabolic tracer provides deep insights into the complex dynamics of lipid metabolism. The protocols and workflows presented here offer a foundation for researchers to design and execute robust lipidomics experiments, ultimately contributing to a better understanding of the roles of fatty acids in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of Lipids Using Oleic Acid-d17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. Accurate quantification of specific lipid species is crucial for understanding disease mechanisms and for the development of novel therapeutics. Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in human adipose tissue and plasma and has been implicated in various physiological and pathological processes.
Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based lipidomics.[1] Oleic Acid-d17 is a deuterated analog of oleic acid, which serves as an ideal internal standard for the quantification of endogenous oleic acid. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This application note provides detailed protocols for the quantitative analysis of oleic acid in biological samples using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification of Oleic Acid in Human Plasma
This protocol describes a method for the extraction and quantification of oleic acid from human plasma samples using this compound as an internal standard.
Experimental Workflow
References
Application Note & Protocol: Tracing Cellular Fatty Acid Uptake with Oleic Acid-d17
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer.[] Fatty acids (FAs) are fundamental building blocks for lipids and key energy sources.[2] Oleic Acid-d17 (d17-OA) is a stable isotope-labeled version of oleic acid, a common monounsaturated fatty acid, where 17 hydrogen atoms are replaced with deuterium.[3] This isotopic labeling makes it an invaluable tool for tracing the fate of oleic acid in biological systems without the need for radioactive compounds.[][4] By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish d17-OA from its endogenous, unlabeled counterpart, allowing for precise quantification of its uptake, transport, and incorporation into various lipid species.[5][6] This application note provides detailed protocols for using this compound to study fatty acid uptake in cultured cells.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids like oleic acid is understood to occur through two primary mechanisms: passive diffusion (flip-flop) across the plasma membrane and a more dominant, protein-mediated facilitated transport.[7][8] Under physiologic conditions, the majority of fatty acid uptake is saturable, indicating the involvement of membrane-bound transporter proteins such as CD36, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm).[8] The use of this compound allows for the kinetic analysis of these pathways.
Caption: Cellular uptake pathways for this compound.
Experimental Design and Workflow
A typical experiment involves incubating cultured cells with a medium containing this compound complexed to bovine serum albumin (BSA), which mimics its physiological transport in the blood.[7] After incubation, cells are washed, and lipids are extracted. The extracted lipids are then processed (e.g., through transesterification to form fatty acid methyl esters) and analyzed by mass spectrometry to quantify the amount of d17-OA taken up and incorporated into different lipid classes.[9]
Caption: General experimental workflow for fatty acid uptake studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for preparing cells and treating them with this compound.
-
Cell Seeding: Plate the cells of interest (e.g., adipocytes, hepatocytes, myocytes) in appropriate culture plates (e.g., 6-well or 12-well plates). Culture them until they reach the desired confluency (typically 80-90%).
-
Preparation of OA-d17:BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.
-
Prepare a stock solution of this compound in ethanol.
-
Slowly add the this compound stock to the BSA solution while gently vortexing. This allows the fatty acid to bind to albumin.
-
Incubate the complex at 37°C for 30-60 minutes to ensure complete binding. The final molar ratio of OA-d17 to BSA should be between 2:1 and 5:1 to mimic physiological conditions.[7]
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the serum-free medium containing the OA-d17:BSA complex to the cells.
-
Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.
-
Protocol 2: Lipid Extraction
This protocol uses a modified Bligh-Dyer method for total lipid extraction.
-
Stop Uptake: To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound surface fatty acids, followed by one wash with ice-cold PBS alone.
-
Cell Lysis: Add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids. Scrape the cells and collect the lysate.
-
Internal Standard: Add a known amount of an internal standard not present in the sample (e.g., a different deuterated fatty acid like Palmitic Acid-d31) to normalize for extraction efficiency.[6]
-
Phase Separation:
-
Transfer the lysate to a glass tube. Add 0.25 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis (Transesterification)
To analyze fatty acids by GC-MS, they must be converted into volatile fatty acid methyl esters (FAMEs).[9]
-
Reaction: Re-dissolve the dried lipid extract in 1 mL of toluene. Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).
-
Extraction of FAMEs:
-
After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) suitable for GC-MS injection.
Data Presentation and Interpretation
Mass spectrometry is used to measure the abundance of the this compound isotopologue relative to the endogenous (d0) oleic acid.[5] This allows for the calculation of total uptake and incorporation into various lipid pools.
Metabolic Fate of this compound
Once inside the cell, this compound is rapidly activated to Oleoyl-d17-CoA. From there, it can be directed into several metabolic pathways, primarily storage in lipid droplets as triglycerides, incorporation into cellular membranes as phospholipids, or transport into mitochondria for β-oxidation to produce energy.[10]
Caption: Potential metabolic fates of intracellular this compound.
Quantitative Data Tables
The following tables provide examples of how experimental parameters and results can be structured.
Table 1: Typical Experimental Parameters
| Parameter | Example Value | Rationale / Notes |
|---|---|---|
| Cell Type | 3T3-L1 Adipocytes | A common cell line for studying fat metabolism. |
| Seeding Density | 2 x 10^5 cells/well | Ensures appropriate confluency at the time of experiment. |
| OA-d17 Concentration | 100 µM | Within the physiological range of circulating fatty acids. |
| BSA Concentration | 25 µM (4:1 ratio) | Provides a physiological carrier for the fatty acid.[7] |
| Incubation Time | 30 minutes | A common endpoint for uptake studies; kinetics can be assessed with multiple time points. |
| Internal Standard | Palmitic Acid-d31 | Used for normalization of sample processing and analysis.[6] |
Table 2: Example Quantitative Results (Illustrative Data)
| Condition | Total d17-OA Uptake (pmol/mg protein) | Incorporation into Triglycerides (%) | Incorporation into Phospholipids (%) |
|---|---|---|---|
| Control (Vehicle) | 1500 ± 120 | 65% | 25% |
| Drug X Treatment | 750 ± 85 | 40% | 50% |
| Gene Y Knockdown | 2200 ± 210 | 80% | 15% |
Table 3: Materials and Reagents
| Item | Example Supplier | Purpose |
|---|---|---|
| This compound | Cayman Chemical | Stable isotope tracer.[3] |
| Fatty Acid-Free BSA | Sigma-Aldrich | Carrier protein for fatty acid delivery. |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | For cell growth and maintenance. |
| Chloroform, Methanol, Hexane | VWR | Solvents for lipid extraction and FAMEs analysis. |
| Palmitic Acid-d31 | Avanti Polar Lipids | Internal standard for quantification. |
| GC-MS or LC-MS/MS System | Agilent, Sciex, Waters | Analytical instrumentation for detection and quantification.[11][12] |
References
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomics Analysis of Essential Fatty Acids in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. sciex.com [sciex.com]
In Vivo Administration of Oleic Acid-d17 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic Acid-d17 is a deuterated stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The incorporation of deuterium atoms creates a heavier isotope of the molecule, which can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property makes this compound an invaluable tool for in vivo metabolic studies, allowing researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision and without the safety concerns associated with radioactive isotopes. These studies are crucial for understanding lipid metabolism, identifying dysregulations in disease states, and for the development of novel therapeutics targeting lipid-related pathways.
This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in common animal models, focusing on oral gavage, intravenous injection, and intraperitoneal injection. It also includes information on the signaling pathways influenced by oleic acid and methods for sample preparation and analysis.
Data Presentation: Pharmacokinetics and Biodistribution
The following tables summarize quantitative data on the pharmacokinetics and biodistribution of oleic acid and its labeled analogues in rodents. This data provides a baseline for expected outcomes when using this compound.
Table 1: Pharmacokinetic Parameters of Oleic Acid in Rat Plasma After a Single Administration
| Administration Route | Vehicle | Dose | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Reference |
| Oral (Emulsion) | Brucea javanica oil emulsion | 1.8 g/kg | Sprague-Dawley Rat | ~450 | ~4 | ~4000 | [1] |
| Rectal (Suppository) | Brucea javanica oil suppository | 1.6 g/kg | Sprague-Dawley Rat | ~815 | ~2 | ~4200 | [1] |
Note: Data is for unlabeled oleic acid. Cmax and Tmax values are approximated from graphical representations in the source material.
Table 2: Tissue Distribution of Oleic Acid in Rats 24 hours Post-Administration
| Tissue | Concentration (µg/g tissue) - Oral Administration | Concentration (µg/g tissue) - Rectal Administration | Reference |
| Heart | ~150 | ~180 | [1] |
| Liver | ~200 | ~220 | [1] |
| Spleen | ~120 | ~150 | [1] |
| Lung | ~130 | ~160 | [1] |
| Kidney | ~140 | ~170 | [1] |
| Brain | ~100 | ~110 | [1] |
| Prostate | ~300 | ~350 | [1] |
Note: Data is for unlabeled oleic acid. Concentrations are approximated from graphical representations in the source material.
Signaling Pathways
Oleic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. The activation of different PPAR isoforms (α, δ, and γ) by oleic acid can lead to a variety of downstream effects.
Caption: this compound signaling through PPAR pathways.
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is suitable for delivering a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Warm the vehicle (e.g., corn oil) to approximately 37°C to reduce viscosity.
-
Dissolve the this compound in the warmed vehicle to the desired concentration (e.g., 20 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. A common dose is 100 mg/kg, which would be 0.1 mL of a 20 mg/mL solution for a 20 g mouse.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Slowly dispense the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Caption: Workflow for oral gavage administration.
Intravenous (IV) Injection in Mice
This protocol is for the direct administration of this compound into the systemic circulation, typically via the tail vein.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like albumin or a commercial lipid emulsion like Intralipid®)
-
Insulin syringes with a 28-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile emulsion of this compound. For example, dissolve the potassium salt of this compound in a commercial lipid emulsion with brief vortexing and sonication.
-
The final concentration should be suitable for a small injection volume (e.g., 10 mg/mL for a 100 µL injection).
-
-
Animal Preparation and Injection:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the dosing solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
-
Caption: Workflow for intravenous injection.
Intraperitoneal (IP) Injection in Mice
This protocol describes the administration of this compound into the peritoneal cavity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and a suspending agent like xanthan gum)
-
Syringes (1 mL) with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle. If using DMSO, ensure the final concentration is non-toxic to the animal.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the appropriate injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Avoid injecting into the cecum or bladder.
-
Aspirate briefly to ensure no fluid or air is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of discomfort.
-
Caption: Workflow for intraperitoneal injection.
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of this compound and its metabolites requires robust sample preparation to extract lipids from biological matrices.
Lipid Extraction from Tissues (e.g., Liver)
Materials:
-
Tissue sample (10-50 mg)
-
Internal standard (e.g., a different deuterated fatty acid not expected to be formed from this compound)
-
Chloroform
-
Methanol
-
Saline (0.9% NaCl)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add the tissue to a tube containing a 2:1 (v/v) mixture of chloroform:methanol and the internal standard.
-
Homogenize the tissue until it is fully dispersed.
-
-
Phase Separation:
-
Add 0.9% saline to the homogenate (approximately 20% of the total volume).
-
Vortex the mixture thoroughly.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Extraction:
-
Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids need to be derivatized to their more volatile methyl esters (FAMEs). This is typically done by adding a reagent like BF3-methanol and heating.
-
-
Reconstitution (for LC-MS):
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol:isopropanol 1:1 v/v).
-
Caption: Workflow for lipid extraction from tissues.
Conclusion
The in vivo administration of this compound in animal models is a powerful technique for elucidating the complex dynamics of lipid metabolism. The choice of administration route and experimental design will depend on the specific research question. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute studies utilizing this valuable stable isotope tracer. Adherence to proper animal handling and sample preparation techniques is critical for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Oleic Acid-d17 Analysis
These application notes provide detailed protocols for the extraction, derivatization, and analysis of Oleic Acid-d17 from various biological matrices. The methods are suitable for researchers, scientists, and drug development professionals engaged in lipidomic studies, pharmacokinetic analysis, and metabolic tracing.
Introduction
This compound is a deuterated stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid. It is commonly used as an internal standard in mass spectrometry-based quantification of oleic acid and other fatty acids to correct for matrix effects and variations in sample processing.[1][2] Accurate quantification of this compound is crucial for the reliability of these studies. This document outlines robust sample preparation techniques to ensure high recovery and accurate analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the analytical instrumentation. Below are protocols for common sample types.
Lipid Extraction from Plasma/Serum
Liquid-liquid extraction (LLE) is a widely used method for extracting lipids from plasma and serum. The Folch and Bligh & Dyer methods are classic LLE techniques that efficiently extract a broad range of lipids.[3][4][5][6][7][8]
2.1.1. Modified Folch Method
This method uses a chloroform and methanol mixture to extract lipids into an organic phase.
Experimental Protocol:
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of an internal standard spiking solution containing this compound.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for the analytical method (e.g., isooctane for GC-MS or isopropanol for LC-MS).[9]
2.1.2. Bligh and Dyer Method
This method is suitable for samples with higher water content.[3][4][5][7]
Experimental Protocol:
-
To 100 µL of plasma or serum, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract under nitrogen and reconstitute as described in the Folch method.
Workflow for Liquid-Liquid Extraction of this compound from Plasma
Caption: Liquid-liquid extraction workflow for this compound from plasma.
Lipid Extraction from Tissues
For solid tissues, homogenization is required to disrupt the cell membranes and release the lipids before extraction.
Experimental Protocol:
-
Weigh approximately 50 mg of frozen tissue and place it in a homogenization tube with ceramic or stainless steel beads.[9]
-
Add 1 mL of ice-cold methanol and an appropriate amount of this compound internal standard.
-
Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Follow the phase separation and extraction steps as described in the modified Folch method (steps 4-9).
Solid-Phase Extraction (SPE)
SPE can be used for a more targeted cleanup and fractionation of lipids.[10][11][12] Reversed-phase (C18) or normal-phase (silica) cartridges can be employed.
Experimental Protocol (Reversed-Phase C18):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge dry out.[13]
-
Loading: Load the plasma sample (pre-treated with methanol to precipitate proteins and diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a water:methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the fatty acids, including this compound, with 2 mL of methanol, followed by 2 mL of a more non-polar solvent like hexane or ethyl acetate.
-
Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction of this compound
Caption: Solid-phase extraction workflow for this compound.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to increase their volatility.[14]
Methylation to Fatty Acid Methyl Esters (FAMEs)
Experimental Protocol:
-
To the dried lipid extract, add 1 mL of 2.5% H2SO4 in methanol.[4]
-
Cap the tube tightly and heat at 70°C for 1 hour.[4]
-
After cooling, add 1.5 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Pentafluorobenzyl (PFB) Bromide Derivatization
This method is highly sensitive for negative chemical ionization (NCI) GC-MS.[1][14]
Experimental Protocol:
-
To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile.[1][14]
-
Incubate at room temperature for 20 minutes.[1]
-
Dry the sample under a stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.[1]
Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of underivatized fatty acids.[2][15] A reversed-phase C8 or C18 column is typically used.
Typical LC-MS Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | Precursor ion (m/z for this compound) -> Product ion |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of fatty acid derivatives.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | Capillary column (e.g., DB-23, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Ramped temperature program (e.g., 100°C to 250°C) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data Summary
The following table summarizes typical performance data for fatty acid analysis. Actual values for this compound may vary depending on the specific matrix and instrumentation.
| Parameter | LC-MS/MS | GC-MS (FAMEs) | GC-MS (PFB Esters) |
| Limit of Detection (LOD) | 5 - 100 nM[2][15] | ~1 µM | Sub-nM |
| Limit of Quantification (LOQ) | 10 - 200 nM | ~5 µM | ~1 nM |
| Linear Range | 2-3 orders of magnitude | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Recovery | > 85% | > 90% | > 90% |
| Intra-day Precision (%RSD) | < 10%[2] | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15%[2] | < 20% | < 15% |
Signaling Pathway Context
This compound can be used as a tracer to study fatty acid metabolism and its role in various signaling pathways. For instance, it can be incorporated into complex lipids like phospholipids and triacylglycerols, or it can be a substrate for enzymes involved in lipid signaling.
Simplified Fatty Acid Metabolism and Signaling
Caption: Metabolic fate of exogenous this compound.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Liquid Extraction: Folch [ouci.dntb.gov.ua]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Oleic Acid-d17
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Oleic Acid-d17 in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, derivatization, instrument parameters, and data analysis, and is intended to be a comprehensive guide for researchers in various fields, including drug metabolism, pharmacokinetics, and lipidomics.
Introduction
Oleic acid (cis-9-octadecenoic acid) is a highly abundant monounsaturated fatty acid in biological systems.[1][2] Deuterium-labeled oleic acid, such as this compound, is a valuable tool in metabolic studies, serving as an internal standard for the quantification of its unlabeled counterpart or as a tracer to investigate metabolic pathways.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[4] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile and thermally stable esters, such as pentafluorobenzyl (PFB) esters, trimethylsilyl (TMS) esters, or fatty acid methyl esters (FAMEs).[5][6][7][8][9][10] This protocol will focus on the widely used PFB derivatization, which allows for highly sensitive detection using negative chemical ionization (NCI).[1][4]
Experimental Protocols
Sample Preparation (Lipid Extraction)
The following protocol is a general guideline for the extraction of total fatty acids from plasma or serum. The procedure can be adapted for other biological matrices.
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Internal Standard (if this compound is the analyte, a different deuterated fatty acid should be used, e.g., Heptadecanoic acid-d33)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of the biological sample in a glass centrifuge tube, add the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extract the remaining aqueous phase and protein pellet with another 2 mL of chloroform.
-
Combine the organic extracts.
-
Dry the combined organic extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization to Pentafluorobenzyl (PFB) Esters
This derivatization procedure converts the carboxylic acid group of this compound into a PFB ester, which is highly responsive in NCI-MS.[1][3][4][5]
Materials:
-
Dried lipid extract
-
N,N-Diisopropylethylamine (DIPEA) in acetonitrile (1% v/v)
-
Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (1% v/v)
-
Iso-octane
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Reconstitute the dried lipid extract in 25 µL of 1% DIPEA in acetonitrile.
-
Add 25 µL of 1% PFB-Br in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 30°C) for 20-30 minutes.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes
-
Ramp 3: 20°C/min to 320°C, hold for 5 minutes[9]
-
MS Conditions (Negative Chemical Ionization - NCI):
-
Ion Source: Negative Chemical Ionization (NCI)
-
Ion Source Temperature: 150°C
-
Reagent Gas: Methane or Isobutane
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For this compound PFB ester: Monitor the [M-PFB]⁻ ion (m/z 298.3, corresponding to the deuterated oleate anion). The exact m/z will depend on the specific deuteration pattern.
-
For unlabeled Oleic Acid PFB ester: Monitor the [M-PFB]⁻ ion (m/z 281.3).
-
Monitor the corresponding ion for the chosen internal standard.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. Below is a table of expected performance characteristics for a validated GC-MS method for this compound.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% CV) | < 15% |
| Within- and Between-Day Imprecision (% CV) | < 1% has been reported for similar methods[8] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
This comprehensive guide provides a robust starting point for the development and implementation of a GC-MS method for the quantification of this compound. Method validation should always be performed to ensure the accuracy and reliability of the results for a specific application.
References
- 1. GC-MS/MS and LC-MS/MS studies on unlabelled and deuterium-labelled oleic acid (C18:1) reactions with peroxynitrite (O=N-O-O⁻) in buffer and hemolysate support the pM/nM-range of nitro-oleic acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 10. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Oleic Acid-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic Acid-d17 is a stable isotope-labeled analog of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In this deuterated form, 17 hydrogen atoms on the terminal end of the acyl chain (positions C11 to C18) are replaced with deuterium. This isotopic labeling makes this compound a powerful tool in metabolic research and drug development, particularly in studies involving fatty acid uptake, transport, and metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for characterizing this compound and tracing its fate in biological systems. These application notes provide detailed protocols and data for the NMR analysis of this compound.
Predicted NMR Spectral Data
The deuteration at positions 11 through 18 of the oleic acid chain significantly alters its NMR spectra compared to the unlabeled compound. The following tables summarize the predicted chemical shifts for this compound.
Predicted ¹H NMR Data
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 11 through 18 will be absent. The remaining proton signals will be consistent with those of unlabeled oleic acid.
| Assignment | Proton | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity |
| Olefinic | H-9, H-10 | ~5.34 | Multiplet |
| α-Methylene | H-2 | ~2.34 | Triplet |
| Allylic Methylene | H-8, H-11 | ~2.01 | Multiplet |
| β-Methylene | H-3 | ~1.63 | Multiplet |
| Methylene Chain | H-4 to H-7 | ~1.2-1.4 | Multiplet |
| Terminal Methyl | H-18 | Absent | - |
Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound will show signals for all 18 carbon atoms. The chemical shifts of the non-deuterated carbons (C1-C10) will be largely unaffected. The signals for the deuterated carbons (C11-C18) will exhibit splitting due to coupling with deuterium (spin I=1), and their intensities may be reduced.
| Assignment | Carbon | Predicted Chemical Shift (δ) ppm (CDCl₃) | Predicted Multiplicity |
| Carboxyl | C-1 | ~180.5 | Singlet |
| Olefinic | C-9, C-10 | ~129.8, ~130.0 | Singlet |
| Methylene Chain | C-2 to C-8 | ~22-35 | Singlet |
| Deuterated Methylene | C-11 to C-17 | ~22-32 | Multiplet (due to C-D coupling) |
| Deuterated Methyl | C-18 | ~14.1 | Multiplet (due to C-D coupling) |
Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Vortex the sample until the this compound is completely dissolved. Gentle warming may be required to ensure complete dissolution.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid introducing any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation of this compound.
¹H NMR Spectroscopy Protocol
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the relevant signals.
¹³C NMR Spectroscopy Protocol
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): 240 ppm
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.
Application in Metabolic Tracing
This compound is an excellent tracer for studying fatty acid metabolism. When introduced into a biological system, the deuterated tail can be tracked by NMR or mass spectrometry as it is incorporated into more complex lipids or undergoes metabolic transformation.
Monitoring Fatty Acid Uptake and Incorporation into Triglycerides
A common application is to monitor the uptake of exogenous oleic acid and its subsequent esterification into triglycerides within cells or tissues.
Caption: Experimental workflow for tracing this compound metabolism.
By analyzing the NMR spectra of the lipid extract over time, the rate of incorporation of the deuterated oleic acid into triglycerides can be quantified by observing the appearance and increase of the characteristic signals of the deuterated acyl chain within the triglyceride spectral region.
Signaling Pathway Context: Fatty Acid Metabolism
This compound can be used to probe key steps in fatty acid metabolism. The diagram below illustrates the general pathway for the uptake and initial metabolic fate of oleic acid.
Caption: Metabolic fate of this compound after cellular uptake.
By using NMR to track the deuterated label, researchers can quantify the flux of oleic acid through these different metabolic branches under various physiological or pathological conditions. This provides valuable insights for understanding diseases such as obesity, diabetes, and certain cancers, and for evaluating the efficacy of drugs targeting lipid metabolism.
Application Notes and Protocols: Oleic Acid-d17 as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as deuterated oleic acid (Oleic Acid-d17), provides a robust method for tracing the fate of fatty acids in various metabolic pathways. This document provides detailed application notes and protocols for utilizing this compound as a tracer to investigate fatty acid metabolism, particularly its incorporation into complex lipids and its influence on key signaling pathways. These insights are crucial for understanding diseases with metabolic dysregulation, such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, and for the development of novel therapeutics.
This compound is a non-radioactive, stable isotope-labeled version of oleic acid, a ubiquitous monounsaturated fatty acid. The presence of 17 deuterium atoms allows for its unambiguous detection and quantification by mass spectrometry (MS), enabling researchers to track its uptake, transport, and incorporation into various lipid species, including triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).
Key Applications
-
Quantifying Fatty Acid Uptake and Esterification: Tracing the rate of this compound incorporation into cellular lipid pools provides a direct measure of fatty acid uptake and esterification into storage (TGs) and membrane lipids (PLs).
-
Investigating De Novo Lipogenesis: In combination with other tracers like ¹³C-glucose, this compound can help dissect the relative contributions of exogenous fatty acid uptake versus de novo synthesis to the total lipid pool.
-
Studying Lipid Droplet Dynamics: The flux of this compound into triglycerides can be correlated with changes in lipid droplet number and size, providing insights into lipid storage dynamics.
-
Elucidating Signaling Pathway Activation: The metabolic fate of this compound can be linked to the activation or inhibition of key metabolic signaling pathways, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the mammalian Target of Rapamycin (mTOR) pathways.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on the metabolic flux of this compound can help identify compounds that modulate fatty acid metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1, MCF-7)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound (deuterated oleic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Organic solvents: Chloroform, Methanol, Isopropanol
-
Internal standards for lipid classes (e.g., deuterated or ¹³C-labeled lipid standards)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, mix the this compound stock solution with a solution of fatty acid-free BSA in serum-free medium. A typical molar ratio of fatty acid to BSA is 5:1.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Sterile-filter the this compound-BSA complex.
-
-
Cell Starvation (Optional): To enhance the uptake of the tracer, cells can be starved of serum for 2-4 hours prior to labeling by replacing the growth medium with serum-free medium.
-
Metabolic Labeling:
-
Remove the culture medium from the cells.
-
Add the labeling medium containing the this compound-BSA complex to the cells. The final concentration of this compound can range from 10 to 100 µM, depending on the cell type and experimental goals.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water).
-
Add a cocktail of internal standards for the lipid classes of interest to normalize for extraction efficiency and instrument response.
-
Protocol 2: LC-MS/MS Analysis of this compound Incorporation into Cellular Lipids
This protocol provides a general workflow for the analysis of deuterated fatty acid incorporation into different lipid classes using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto a C18 or C30 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of acetonitrile, isopropanol, and water with additives like ammonium formate or acetate to improve ionization.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the lipid class of interest.
-
For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect and quantify the precursor and product ions of the deuterated and non-deuterated lipid species.
-
For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra on a high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Identify and quantify the lipid species based on their retention times and mass-to-charge ratios (m/z).
-
Calculate the fractional enrichment of this compound in each lipid species by determining the ratio of the deuterated lipid peak area to the total (deuterated + non-deuterated) lipid peak area.
-
Normalize the data to the internal standards and cell number or protein content.
-
Data Presentation
The quantitative data obtained from metabolic flux analysis experiments with this compound can be summarized in tables for clear comparison and interpretation.
| Time (hours) | This compound Incorporation into Triglycerides (nmol/mg protein) | This compound Incorporation into Phospholipids (nmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.6 | 1.8 ± 0.2 |
| 4 | 25.8 ± 2.1 | 8.5 ± 0.9 |
| 8 | 55.1 ± 4.7 | 15.2 ± 1.3 |
| 24 | 110.3 ± 9.8 | 28.6 ± 2.5 |
| Table 1: Time-course of this compound incorporation into major lipid classes in HepG2 cells. |
| Treatment | Lipid Droplet Number (per cell) | Average Lipid Droplet Diameter (µm) |
| Control (BSA only) | 5.6 ± 2.4 | 2.1 ± 0.5 |
| This compound (60 µM) | 9.2 ± 4.7 | 2.5 ± 0.8 |
| Table 2: Effect of this compound on lipid droplet dynamics in Huh-7 cells after 48 hours.[1][2] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by oleic acid metabolism.
Caption: PPARα signaling pathway activated by this compound.
Caption: mTOR signaling pathway and its role in lipid synthesis.
Experimental Workflow
Caption: Experimental workflow for this compound metabolic flux analysis.
References
Application Notes and Protocols for the Derivatization of Oleic Acid-d17 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Oleic Acid-d17 prior to quantitative analysis by mass spectrometry (MS). Derivatization is a critical step to enhance the volatility, thermal stability, and ionization efficiency of fatty acids, thereby improving chromatographic separation and detection sensitivity. The methods described herein are applicable to deuterated internal standards such as this compound, which are essential for accurate quantification in complex biological matrices.
Introduction to Derivatization Methods
The analysis of free fatty acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) often requires a derivatization step.[1] This is due to the low volatility of free fatty acids and the potential for peak tailing in GC analysis caused by interactions between the carboxylic acid group and the stationary phase.[1][2] For LC-MS, derivatization can improve ionization efficiency, especially in positive ion mode, leading to enhanced sensitivity.[3][4]
This guide focuses on three commonly employed and effective derivatization techniques for this compound:
-
Esterification (Methylation): Conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). This is a widely used method for GC-MS analysis.
-
Silylation: Replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This is another popular technique for GC-MS analysis.
-
Pentafluorobenzyl (PFB) Bromide Derivatization: Formation of a PFB ester, which is particularly advantageous for highly sensitive quantification using electron capture negative ion chemical ionization (ECNICI) GC-MS or LC-MS.[5]
The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the nature of the sample matrix.
Quantitative Data Summary
The following tables summarize key quantitative performance metrics for the different derivatization methods. It is important to note that the values presented are often derived from studies on non-deuterated fatty acids but are generally applicable to their deuterated analogs like this compound.
| Derivatization Method | Analyte(s) | Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference(s) |
| Esterification (BF₃-Methanol) | Palmitic, Stearic, Oleic, Linoleic Acids | GC-FID | 26-35 µg/mL (Instrument) | 86-128 µg/mL (Instrument) | 0.991-0.995 | <40% for Palmitic and Oleic | [6] |
| Esterification (HCl-Methanol) | Various Fatty Acids | GC-MS | 11.94 ng/mL (Methyl Hexadecanoate) | Not Reported | 0.9997 (Methyl Hexadecanoate) | 95.25-100.29 | [7] |
| Silylation (BSTFA/TMCS) | Fatty Acids and Sterols | GC-EI-MS | Not Reported | 3.3 ng/mL (Typical) | Not Reported | Not Reported | [5] |
| PFB-Br Derivatization | Hydroxy Fatty Acids | LC-MS/MS (EC-APCI) | Not Reported | 10-25 pg/mL (in solvent), 100-200 pg/mL (in media) | >0.990 | Not Reported | [8] |
Experimental Protocols
Detailed methodologies for the three key derivatization techniques are provided below.
Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol describes the acid-catalyzed esterification of this compound using boron trifluoride (BF₃) in methanol.[2]
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro reaction vials (5-10 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Place 1-25 mg of the dried this compound sample into a micro reaction vial.
-
If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to complete dryness under a stream of nitrogen before proceeding.
-
-
Derivatization Reaction:
-
Add 2 mL of 12% BF₃-methanol solution to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block or water bath set at 60 °C for 10-60 minutes. The optimal time should be determined empirically.[2]
-
-
Extraction of FAME:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation of this compound
This protocol details the formation of trimethylsilyl (TMS) esters of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[2][9]
Materials:
-
This compound standard or sample extract
-
BSTFA with 1% TMCS
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Lyophilization or evaporation under nitrogen is recommended.
-
Transfer the dried sample to an autosampler vial.
-
-
Derivatization Reaction:
-
Sample Dilution and Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
-
Alternatively, the reaction mixture can be diluted with an appropriate anhydrous solvent (e.g., DCM) before analysis.[2]
-
Protocol 3: Pentafluorobenzyl Bromide (PFB-Br) Derivatization of this compound
This protocol describes the derivatization of this compound with PFB-Br to form PFB esters, suitable for high-sensitivity analysis.[10][11]
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)
-
Acetonitrile (anhydrous)
-
Hexane or Iso-octane (for extraction/reconstitution)
-
Micro reaction vials with rubber caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Nitrogen evaporator or speedvac
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and transfer to a micro reaction vial.
-
-
Derivatization Reaction:
-
Sample Work-up:
-
Analysis:
-
The sample is ready for injection into the GC-MS (preferably with an ECNICI source) or LC-MS system.
-
Visualizations
The following diagrams illustrate the experimental workflows for each derivatization method.
Caption: Workflow for FAME Derivatization of this compound.
Caption: Workflow for TMS Derivatization of this compound.
Caption: Workflow for PFB-Br Derivatization of this compound.
References
- 1. Comparison of extraction and derivatization methods for fatty acid analysis in solid environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. research.vu.nl [research.vu.nl]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. lipidmaps.org [lipidmaps.org]
Application Notes & Protocols: The Use of Oleic Acid-d17 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug candidates and their metabolites is paramount for assessing their efficacy and safety. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS-based quantitative assays, as they help to correct for variability during sample preparation and analysis.[1][2][3]
Principle of Isotopic Dilution using Oleic Acid-d17
The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known amount of the deuterated standard is added to a biological sample at the earliest stage of sample preparation.[1] Since this compound is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, derivatization, and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer.
By measuring the ratio of the signal intensity of the analyte to that of the known concentration of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.
Applications in Drug Metabolism Studies
This compound can be employed in various in vitro drug metabolism assays, including:
-
Metabolic Stability Assays: To determine the rate at which a drug is metabolized by liver microsomes, S9 fractions, or hepatocytes.
-
Metabolite Identification and Quantification: To quantify the formation of specific metabolites over time.
-
Enzyme Inhibition Studies: In assays evaluating the potential of a drug candidate to inhibit specific cytochrome P450 (CYP) enzymes, this compound can be used to quantify the formation of the probe substrate's metabolite.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a typical experiment to assess the metabolic stability of a new chemical entity (NCE) using HLM, with this compound as an internal standard for LC-MS analysis.
Materials:
-
New Chemical Entity (NCE)
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
LC-MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the NCE in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NCE by diluting the stock solution in phosphate buffer.
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a quenching solution of cold acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Add the NCE working solution to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding the aliquot to a well containing the cold acetonitrile with this compound.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18).
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the NCE from other components.
-
Detect the NCE and this compound using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow Diagram:
Data Presentation and Analysis
The concentration of the NCE at each time point is determined by comparing the peak area ratio of the NCE to this compound against a calibration curve.
Table 1: Example Data from a Metabolic Stability Assay
| Time (min) | NCE Peak Area | This compound Peak Area | Peak Area Ratio (NCE/IS) | Calculated Concentration (µM) | % Remaining |
| 0 | 1,250,000 | 2,500,000 | 0.50 | 1.00 | 100 |
| 5 | 1,050,000 | 2,450,000 | 0.43 | 0.86 | 86 |
| 15 | 750,000 | 2,550,000 | 0.29 | 0.58 | 58 |
| 30 | 400,000 | 2,400,000 | 0.17 | 0.34 | 34 |
| 60 | 150,000 | 2,500,000 | 0.06 | 0.12 | 12 |
From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Signaling Pathways and Oleic Acid's Role
While this compound is used as an analytical tool, it's important to be aware of the biological roles of endogenous oleic acid, as high concentrations could potentially influence the experimental system. Oleic acid can modulate the activity of various enzymes and signaling pathways, including those involving cytochrome P450 enzymes.[5][6] For instance, oleic acid can influence the expression and activity of certain CYPs, which are the primary enzymes responsible for drug metabolism.[6]
Diagram of Oleic Acid's Potential Influence on Drug Metabolism:
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Oleic acid metabolism via a conserved cytochrome P450 system-mediated ω-hydroxylation in the bark beetle-associated fungus Grosmannia clavigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic Acid Metabolism via a Conserved Cytochrome P450 System-Mediated ω-Hydroxylation in the Bark Beetle-Associated Fungus Grosmannia clavigera - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Oleic Acid-d17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Oleic Acid-d17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. The "-d17" designation indicates that 17 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in mass spectrometry-based research. Its primary application is as an internal standard for the precise quantification of natural oleic acid in various biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: In which solvents is this compound soluble?
This compound exhibits high solubility in organic solvents but is poorly soluble in aqueous buffers.[1][2] For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into the experimental medium.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 100 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL[1][2] |
| Ethanol | 100 mg/mL[1][2] |
| Methyl Acetate | 5 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | < 100 µg/mL[1][2] |
Q3: How should I prepare an aqueous solution of this compound?
Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended method is to first dissolve the compound in an organic solvent like ethanol or DMSO.[3] This stock solution should then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects in biological experiments.[3] For applications requiring a completely organic solvent-free solution, the initial solvent can be evaporated under a gentle stream of nitrogen before dissolving the remaining neat oil in the aqueous buffer.[3]
Q4: What are the recommended storage conditions for this compound solutions?
This compound is typically supplied in a solvent like methyl acetate or ethanol and should be stored at -20°C.[3][4] After preparing solutions, especially aqueous ones, it is best to use them on the same day.[3] Storing aqueous solutions for more than a day is not recommended as it may lead to degradation or precipitation. For long-term storage, aliquoting the stock solution in an organic solvent and keeping it at -20°C is advisable to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly concerning its solubility.
Problem: this compound is not dissolving or is precipitating in my aqueous buffer.
This is a common issue due to the low aqueous solubility of long-chain fatty acids. Below is a workflow and detailed protocols to improve solubility.
Mandatory Visualization: Workflow for Improving this compound Solubility
Caption: Decision workflow for selecting an appropriate method to improve the aqueous solubility of this compound.
Experimental Protocols
Solution 1: pH Adjustment
Increasing the pH of the aqueous buffer deprotonates the carboxylic acid group of the oleic acid, forming a more soluble salt.
-
Protocol:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
In a separate sterile tube, prepare your desired volume of 0.15 M Tris-HCl buffer, pH 8.5.
-
Slowly add the this compound stock solution to the Tris-HCl buffer while vortexing to achieve the final desired concentration. The solubility of oleic acid can be increased to approximately 1 mg/mL in this buffer.[3]
-
If any cloudiness persists, gently warm the solution in a water bath (37°C) for a few minutes.
-
Use the solution promptly after preparation.
-
Solution 2: Use of a Carrier Protein (Bovine Serum Albumin - BSA)
Carrier proteins like BSA can bind to fatty acids, forming complexes that are soluble in aqueous solutions. This method is common for cell culture experiments.
-
Protocol:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a BSA solution in your desired buffer or cell culture medium (e.g., 10% BSA in saline).[5] Ensure the BSA is fatty-acid free.
-
Warm the BSA solution to 37°C.
-
While gently stirring the BSA solution, add the this compound stock solution dropwise.
-
Continue to stir the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
The resulting solution can be sterile-filtered for use in cell culture.
-
Mandatory Visualization: Micellar Solubilization with BSA
Caption: Diagram illustrating how BSA binds to this compound, forming a soluble complex in aqueous media.
Solution 3: Creation of an Emulsion with a Surfactant
Surfactants like Tween-80 can be used to create stable emulsions of fatty acids in aqueous media for in vivo studies.[5]
-
Protocol:
-
Prepare a solution of 10% Tween-80 in saline.[5]
-
Add the required amount of this compound directly to the Tween-80 solution.
-
Heat the mixture to 55°C to aid in dissolution.[5]
-
Use a sonicator (probe or bath) to ultrasonically agitate the mixture until a homogenous suspension is formed.[5]
-
This method can yield a homogeneous suspension of up to 10 mg/mL.[5] Always prepare this formulation fresh before use.
-
Problem: I am observing inconsistent results or cellular toxicity in my experiments.
-
Possible Cause 1: Solvent Toxicity.
-
Explanation: The organic solvent used to prepare the stock solution (e.g., DMSO, ethanol) can have physiological effects on cells, even at low concentrations.[3]
-
Solution: Always run a vehicle control in your experiments, using the same final concentration of the organic solvent without the this compound. Minimize the final solvent concentration in your working solution, ideally keeping it below 0.1%.
-
-
Possible Cause 2: Adsorption to Lab Materials.
-
Explanation: Fatty acids are known to adsorb to the surfaces of common laboratory plastics (like Tygon and polyethylene) and glass.[6] This can lead to a significant reduction in the actual concentration of this compound in your solution, causing variability in results.
-
Solution: Prepare solutions fresh and use them immediately. When possible, use polypropylene tubes, as they tend to have lower binding than other plastics. Be aware that the loss of compound to surfaces can be substantial, and this effect may need to be characterized for your specific experimental setup.[6]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 223487-44-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | FB Reagents [fbreagents.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding and solubility of oleic acid to laboratory materials: a possible artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oleic Acid-d17 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Oleic Acid-d17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of endogenous oleic acid in various biological samples.[1] The incorporation of 17 deuterium atoms provides a distinct mass shift, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.
Q2: What ionization mode is typically used for the analysis of this compound?
Negative ion mode electrospray ionization (ESI) is the most common and effective method for analyzing underivatized fatty acids, including this compound.[2] This is because the carboxylic acid group readily loses a proton to form a negatively charged carboxylate anion [M-H]-, which is easily detected by the mass spectrometer.
Q3: Why am I observing poor sensitivity for this compound?
Poor sensitivity can arise from several factors:
-
Suboptimal ESI Source Parameters: The efficiency of ion generation is highly dependent on parameters such as spray voltage, nebulizer gas pressure, drying gas temperature, and flow rate. These need to be optimized for your specific instrument and mobile phase composition.
-
Matrix Effects: Components in your sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound. Improving sample cleanup or using a more effective chromatographic separation can mitigate these effects.
-
In-source Fragmentation: Excessive energy in the ion source can cause the [M-H]- ion to fragment before it reaches the mass analyzer, reducing the signal of the intended precursor ion.[3]
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase or the addition of a small amount of a weak acid like acetic acid can sometimes improve signal.[4]
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks can be due to:
-
Contamination: Fatty acids are ubiquitous and can be introduced from solvents, glassware, and plasticware. Ensure you are using high-purity solvents and take care to minimize contact with potential sources of contamination.[5]
-
In-source Fragments from Other Lipids: Highly abundant lipids in your sample can fragment in the ion source, generating ions with m/z values that may be mistaken for your analyte or other compounds.[3][6]
-
Isomers: Your sample may contain isomers of oleic acid that are not fully resolved chromatographically.[7] While this compound itself is an internal standard, this is a crucial consideration when analyzing the native compound.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting a lack of signal for your internal standard.
Troubleshooting Workflow for Low/No Signal
Caption: A stepwise workflow for diagnosing the cause of low or no signal for this compound.
Issue 2: High Signal Variability or Poor Reproducibility
High variability in the signal of your internal standard can compromise the accuracy of your quantitative results.
Logical Flow for Diagnosing High Variability
Caption: Decision tree for identifying sources of high signal variability in this compound analysis.
Quantitative Data Summary
The following tables provide starting parameters for the analysis of this compound. Note that optimal values are instrument-dependent and should be determined empirically.
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Value | Notes |
| Precursor Ion (Q1) | m/z 299.3 | [M-H]- for this compound. |
| Product Ion (Q3) | m/z 299.3 | Pseudo-MRM is often used for fatty acids due to poor fragmentation.[1] |
| Declustering Potential (DP) | -60 to -80 V | Optimize to maximize precursor ion intensity without causing in-source fragmentation. |
| Collision Energy (CE) | -15 to -25 eV | For pseudo-MRM, a lower CE is used just to transmit the precursor ion. |
| Ionization Mode | Negative ESI |
Table 2: General ESI Source Optimization Parameters
| Parameter | Range | Effect |
| Capillary/Spray Voltage | 2.5 - 4.5 kV (negative) | Affects the efficiency of droplet charging. Optimize for a stable spray.[4] |
| Nebulizer Gas (N2) | 20 - 50 psi | Assists in the formation of fine droplets. |
| Drying Gas (N2) Flow | 8 - 12 L/min | Aids in solvent evaporation from the ESI droplets.[4] |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures enhance desolvation but can lead to thermal degradation.[4] |
| Sheath Gas Flow | 30 - 50 (arbitrary units) | Helps to focus the ESI plume and improve ion sampling. |
| Sheath Gas Temperature | 250 - 400 °C | Further aids in desolvation. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a general procedure for the extraction of total fatty acids from a plasma sample.
Workflow for Plasma Sample Preparation
Caption: A standard workflow for the extraction of total fatty acids from plasma for LC-MS/MS analysis.
Detailed Steps:
-
Spiking: To 100 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., ethanol).
-
Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.
-
Neutralization: After cooling, add 0.5 mL of 1 M HCl to neutralize the solution.
-
Extraction: Add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the layers.
-
Collection: Transfer the upper hexane layer to a new tube. Repeat the extraction step once more and combine the hexane layers.
-
Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase or a compatible solvent for injection into the LC-MS/MS system.
Protocol 2: Collision Energy Optimization
This protocol describes a method for optimizing the collision energy for a specific MRM transition.
Collision Energy Optimization Procedure
-
Prepare a Standard Solution: Create a solution of this compound at a concentration that gives a stable and robust signal.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set up the MS Method:
-
Set the precursor ion (Q1) to m/z 299.3.
-
Set the product ion (Q3) to m/z 299.3 (for pseudo-MRM).
-
Set other source parameters to their initial recommended values.
-
-
Ramp the Collision Energy: Create an experiment where the collision energy is ramped over a range of values (e.g., from -5 eV to -40 eV in 2 eV increments).
-
Acquire Data: Acquire data across the entire collision energy range.
-
Analyze Results: Plot the signal intensity of the product ion against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity. For pseudo-MRM, this will typically be a lower energy that efficiently transmits the precursor ion without causing fragmentation.[8]
References
- 1. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Oleic Acid-d17
Technical Support Center: Oleic Acid-d17
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange and ensuring the integrity of deuterated oleic acid throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss from this compound?
A1: For this compound, where deuterium atoms are covalently bonded to carbon atoms along the fatty acid chain, the C-D bonds are generally very stable under typical biological and analytical conditions. The primary risks of altering the molecule are not isotopic exchange with solvent but rather:
-
Oxidative Degradation: As an unsaturated fatty acid, this compound is susceptible to oxidation at the double bond, which can lead to fragmentation and degradation of the molecule.
-
Metabolic Conversion: In biological systems, the fatty acid can be metabolized through pathways like beta-oxidation, desaturation, or elongation, which will alter the molecule and could lead to the loss of deuterated fragments.
Simple back-exchange of deuterium on the carbon chain with protons from solvents like water is not a significant concern under standard experimental conditions.
Q2: How should I store my stock solution of this compound?
A2: Proper storage is critical to prevent degradation. Unsaturated fatty acids are not stable as powders and should be stored as a solution.[1][2] The recommended storage conditions are summarized in the table below.
Q3: Can I use plastic tubes or pipette tips when handling solutions of this compound?
A3: It is strongly advised to avoid plastic containers and pipette tips when handling this compound in organic solvents.[1][2] Plasticizers and other contaminants can leach from the plastic into the organic solvent, potentially interfering with your experiments. Always use glass, stainless steel, or Teflon-lined containers and transfer tools.[1][2]
Q4: Is the deuterium on the carboxylic acid group of this compound stable?
A4: The deuterium on the carboxylic acid group (-COOD) is labile and will rapidly exchange with protons from any protic solvent, such as water or methanol. However, this compound is deuterated on the hydrocarbon chain, not the carboxylic acid head group. Therefore, this rapid exchange at the head group does not affect the isotopic purity of the d17-chain.
Q5: Will the deuterium label affect the biological activity or metabolic fate of the oleic acid?
A5: The replacement of hydrogen with deuterium results in a stronger C-D bond compared to a C-H bond. This is known as the kinetic isotope effect. This effect can slow down reactions where C-H bond cleavage is the rate-limiting step, such as lipid peroxidation.[3] For many metabolic processes, the effect is minimal, and deuterated fatty acids are generally considered good tracers for their non-deuterated counterparts in metabolic studies.[4] However, minor differences in metabolism or chromatographic behavior can occur.[5]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: I see unexpected peaks in my mass spectrometry analysis.
| Potential Cause | Troubleshooting Steps |
| Oxidation Products | Oleic acid is prone to oxidation. This can result in a variety of products with different masses. • Store this compound under an inert gas (argon or nitrogen). • Avoid repeated freeze-thaw cycles. • Add an antioxidant like BHT (butylated hydroxytoluene) to your solvents if compatible with your experimental design. |
| Solvent Adducts | During electrospray ionization (ESI) mass spectrometry, molecules can form adducts with solvent components (e.g., sodium, potassium, acetate).[6] • Use high-purity solvents. • Identify common adducts by their characteristic mass shifts (e.g., +22 Da for Na+, +38 Da for K+). |
| In-source Fragmentation | The molecule may be fragmenting in the ion source of the mass spectrometer. • Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve softer ionization. |
| Contamination | Contamination from plastics or other sources can introduce unexpected peaks. • Use glass or Teflon labware for handling and storage.[1][2] • Run a solvent blank to identify background contaminants. |
Issue 2: The isotopic purity of my this compound appears to have decreased.
| Potential Cause | Troubleshooting Steps |
| Metabolic Alteration | In cell culture or in vivo experiments, the fatty acid may have been metabolized, leading to the loss of deuterated parts of the molecule. • Analyze samples at different time points to monitor metabolic conversion. • Characterize potential metabolic products based on their expected mass shifts. |
| Mass Spectrometer Resolution | Insufficient mass resolution can lead to overlapping isotopic peaks, especially with naturally occurring 13C isotopes, making it difficult to accurately determine the deuterium enrichment.[7] • Use a high-resolution mass spectrometer if available. • Ensure proper calibration of your mass spectrometer. |
| Chromatographic Shift | Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts in LC-MS.[5] If you are comparing to a non-deuterated standard, ensure you are integrating the correct peak. • Analyze the deuterated standard alone to confirm its retention time. • Optimize chromatography to ensure baseline separation if possible. |
Data Presentation: Summary of Key Parameters
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Physical Form | In a suitable organic solvent (e.g., ethanol, methyl acetate) | Unsaturated fatty acids are unstable as dry powders and prone to oxidation.[1][2] |
| Temperature | -20°C ± 4°C | Reduces the rate of chemical degradation and oxidation.[1] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation.[1][2] |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of contaminants that can occur with plastic containers.[1][2] |
| Handling | Use glass or stainless steel syringes/pipettes | Avoids contamination from plastic pipette tips.[2] |
Table 2: Impact of Experimental Conditions on the Stability of Deuterium on the Acyl Chain of this compound
| Condition | Potential for Isotopic Exchange | Primary Concern | Recommendations |
| pH (2-10) | Negligible | Chemical stability (hydrolysis of esters if applicable) | Maintain pH within a range suitable for the experiment. The C-D bonds on the alkyl chain are not susceptible to acid/base-catalyzed exchange under these conditions.[5] |
| Temperature (0-37°C) | Negligible | Rate of oxidation and metabolic conversion | For non-biological steps, keep samples cold (0-4°C) to minimize degradation.[8] |
| Protic Solvents (Water, Methanol) | Negligible for C-D bonds | Overall sample stability and extraction efficiency | C-D bonds on an alkyl chain are not labile in protic solvents under normal conditions. |
| Lipid Extraction | Negligible | Analyte recovery and prevention of oxidation | Perform extractions at low temperatures and minimize exposure to air. |
| Derivatization (for GC-MS) | Negligible | Complete reaction and prevention of side products | Follow established protocols and ensure anhydrous conditions as many derivatization reagents are moisture-sensitive.[9] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound for Cell Culture
-
Thawing: Allow the vial of this compound in organic solvent to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
Aliquoting: Under a stream of inert gas (e.g., argon), prepare single-use aliquots in glass vials with Teflon-lined caps. This minimizes the need for repeated warming and cooling of the main stock.
-
Solvent Evaporation: For cell culture experiments, evaporate the organic solvent from an aliquot under a gentle stream of nitrogen.
-
Complexing with BSA: Resuspend the dried deuterated oleic acid in a sterile solution of bovine serum albumin (BSA) to facilitate its delivery to cells in culture. The final concentration will depend on the specific experimental requirements.
-
Storage of Aliquots: Store the organic solvent aliquots at -20°C. Store the BSA-complexed oleic acid at 4°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Lipid Extraction from Cultured Cells with Minimal Deuterium Loss
This protocol is adapted from standard lipid extraction methods with modifications to ensure the stability of the deuterated label.
-
Cell Harvesting: After incubation with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Quenching Metabolism: Immediately add ice-cold methanol to the cells to quench enzymatic activity.
-
Extraction (modified Bligh-Dyer):
-
To the cell pellet in methanol, add ice-cold chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (from the cells) of approximately 1:2:0.8 (v/v/v).
-
Vortex thoroughly and incubate on ice for 15-30 minutes.
-
Add additional ice-cold chloroform and water to induce phase separation, achieving a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).
-
Vortex and centrifuge at low speed at 4°C to separate the phases.
-
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Drying and Storage: Dry the extracted lipids under a stream of nitrogen. For storage, redissolve the lipid extract in a suitable organic solvent (e.g., chloroform or methanol) and store at -80°C under an inert atmosphere.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for using this compound in cell-based experiments.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected mass spectrometry results.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
Navigating the Nuances of Deuterated Fatty Acid Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when using deuterated fatty acid standards in experimental settings. Ensure the accuracy and reliability of your results by understanding and mitigating potential pitfalls related to isotopic purity, stability, and analytical methodologies.
Frequently Asked Questions (FAQs)
1. What are the most critical factors to consider when selecting a deuterated fatty acid standard?
The selection of an appropriate deuterated fatty acid standard is paramount for accurate quantification. Key considerations include:
-
Isotopic Purity: This refers to the percentage of the standard that is fully deuterated.[1] High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1][2]
-
Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[2]
-
Position of Deuterium Atoms: The placement of deuterium atoms should be stable and not prone to exchange with hydrogen atoms from the solvent or during sample preparation.[3][4] Generally, labeling on the fatty acid backbone is more stable than on exchangeable sites like carboxyl groups.[4]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1][2]
2. How can I be sure of the isotopic purity of my deuterated standard?
Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic purity and chemical purity of the standard. It is essential to review this document before use. For critical applications, independent verification of isotopic distribution may be necessary.
3. What are the best practices for storing deuterated fatty acid standards?
Proper storage is critical to maintain the integrity of deuterated fatty acid standards.
-
Temperature: Store standards at -20°C or lower, under an inert atmosphere like argon, to prevent degradation.[5][6]
-
Solvent: Reconstitute and store standards in appropriate high-purity solvents. Avoid acidic or basic solutions, as they can promote deuterium-hydrogen exchange.[3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of the standards.[6] Aliquoting the standard into smaller, single-use vials is recommended.
4. Can the position of deuterium labeling affect my experimental results?
Yes, the position of deuterium atoms can significantly impact results. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analyte.[4] This can lead to quantitative errors if not accounted for, especially in LC-MS analysis where co-elution is critical for correcting matrix effects.[4] Standards with deuterium atoms on stable carbon positions are generally preferred over those with deuterium on heteroatoms, which are more susceptible to exchange.[4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. If too dilute, the signal may be weak.[7] |
| Suboptimal Ionization | Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient method for your specific fatty acid.[7] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[7] |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware to avoid background contamination. |
| Matrix Effects | Matrix components can suppress the ionization of the analyte and internal standard.[8][9] Optimize sample preparation to remove interfering substances. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Isotopic Purity of Standard | The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte.[1][10] Use a standard with high isotopic purity (≥98%).[2] |
| Deuterium-Hydrogen Exchange | Deuterium atoms may exchange with hydrogen from the solvent or during sample preparation, altering the mass of the standard.[3] Avoid storing standards in acidic or basic solutions and consider the stability of the labeling position.[3] |
| Chromatographic Shift | Deuterated standards may elute slightly earlier or later than the native analyte.[4] This can lead to inaccurate quantification if the integration windows are not set correctly or if matrix effects vary across the peak elution.[4] |
| Improper Standard Concentration | The amount of internal standard added should be appropriate for the expected concentration of the analyte to ensure it falls within the linear range of the assay.[8][9] |
| Inconsistent Sample Preparation | Ensure the internal standard is added early in the sample preparation process to account for any analyte loss during extraction and processing.[6] |
Experimental Protocols
Protocol 1: General Procedure for Fatty Acid Extraction and Derivatization for GC-MS Analysis
This protocol provides a standard method for the extraction and derivatization of total fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Biological sample (cells, plasma, tissue)
-
Deuterated fatty acid internal standard mix
-
Methanol
-
Hydrochloric Acid (HCl)
-
Iso-octane
-
Potassium Hydroxide (KOH)
-
Pentafluorobenzyl bromide (PFBBr) in acetonitrile
-
Diisopropylethylamine (DIPEA) in acetonitrile
Procedure:
-
Sample Preparation:
-
Extraction:
-
Add iso-octane to the sample, vortex thoroughly, and centrifuge to separate the layers.[5]
-
Transfer the upper iso-octane layer containing the free fatty acids to a clean tube.[5]
-
For total fatty acid analysis, the remaining methanol fraction is subjected to saponification with KOH, followed by acidification and a second extraction with iso-octane.[5]
-
-
Derivatization:
-
Final Preparation for GC-MS:
Visualizing Workflows and Relationships
To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for Fatty Acid Extraction and Derivatization.
Caption: Common Causes of Inaccurate Quantification.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Isotopic Contribution of Oleic Acid-d17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic contribution of Oleic Acid-d17 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I need to correct for the isotopic contribution of my this compound internal standard?
A1: Correction is necessary due to two main factors: the natural abundance of heavy isotopes in native Oleic Acid and the isotopic purity of the deuterated standard.
-
Natural Isotope Abundance: Unlabeled Oleic Acid (C₁₈H₃₄O₂) contains naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O). These heavier isotopes contribute to signals at M+1, M+2, etc., which can overlap with the signal of your deuterated internal standard, leading to an overestimation of the internal standard's concentration and an underestimation of the analyte's concentration.
-
Isotopic Purity of the Standard: Commercially available this compound is not 100% deuterated. It typically has an isotopic purity of around 98%.[1] This means that a small percentage of the internal standard exists as d16, d15, and other lower-mass isotopologues, which can contribute to the signal of the unlabeled analyte, causing an overestimation of the analyte's concentration.
Failure to correct for these contributions can lead to inaccurate quantification and nonlinear calibration curves.[2]
Q2: I'm observing a higher-than-expected signal for my unlabeled analyte even in my blank samples containing only the internal standard. What could be the cause?
A2: This is a classic sign of isotopic contribution from your this compound internal standard. The lower mass isotopologues (e.g., d16, d15) present in the standard are contributing to the signal at the mass-to-charge ratio (m/z) of your unlabeled analyte. A correction procedure is necessary to subtract this contribution.
Q3: My calibration curve for Oleic Acid is showing non-linearity at higher concentrations. How can isotopic interference cause this?
A3: At high concentrations of the analyte (unlabeled Oleic Acid), the contribution of its natural M+1 and M+2 isotopes to the signal of the this compound internal standard becomes more significant. This "cross-talk" can artificially inflate the measured intensity of the internal standard, leading to a plateau or a bend in the calibration curve.[2]
Q4: What information do I need to perform the isotopic correction?
A4: You will need the following:
-
The chemical formula of Oleic Acid (C₁₈H₃₄O₂).
-
The natural isotopic abundances of Carbon, Hydrogen, and Oxygen.
-
The isotopic purity of your specific lot of this compound (provided by the manufacturer in the certificate of analysis).
-
The measured signal intensities of both the unlabeled analyte and the deuterated internal standard.
Data Presentation: Natural Isotopic Abundances
For accurate correction, it is essential to know the natural abundance of the stable isotopes of the elements that constitute Oleic Acid.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Experimental Protocol: Correcting for Isotopic Contribution
This protocol outlines the steps to correct for the isotopic contribution of this compound in a typical LC-MS experiment.
1. Determine the Theoretical Isotopic Distribution of Unlabeled Oleic Acid:
-
Using the chemical formula (C₁₈H₃₄O₂) and the natural isotopic abundances from the table above, calculate the theoretical relative intensities of the M+0, M+1, and M+2 peaks for unlabeled Oleic Acid. This can be done using an online isotope distribution calculator or specialized software.
2. Determine the Isotopic Distribution of this compound:
-
Obtain the isotopic purity of your this compound standard from the manufacturer's certificate of analysis. This will typically provide the percentage of the desired d17 isotopologue and other isotopologues (e.g., d16, d15, etc.).
3. Prepare and Analyze Samples:
-
Prepare your calibration standards and quality control samples by spiking known concentrations of unlabeled Oleic Acid and a fixed concentration of this compound into your matrix.
-
Prepare a "blank" sample containing only the matrix and the this compound internal standard.
-
Analyze the samples using your validated LC-MS method, monitoring the transitions for both the unlabeled analyte and the deuterated internal standard.
4. Mathematical Correction:
A simplified approach to correct for the major isotopic interferences is as follows:
-
Correcting the Analyte Signal:
-
Measure the signal intensity of the unlabeled analyte (M+0).
-
Measure the signal intensity of the internal standard at the analyte's m/z in the "blank" sample. This represents the contribution of the d16 (and other lower isotopologues) from the internal standard to the analyte signal.
-
Corrected Analyte Signal = Measured Analyte Signal - (Contribution from IS)
-
-
Correcting the Internal Standard Signal:
-
Measure the signal intensity of the this compound internal standard.
-
Calculate the theoretical contribution of the M+17 peak from the unlabeled analyte based on its concentration and the pre-determined isotopic distribution. In most cases with sufficient mass difference, this contribution is negligible, but it can be a factor at very high analyte concentrations.
-
Corrected Internal Standard Signal = Measured IS Signal - (Contribution from Analyte)
-
A more rigorous correction can be applied using the following equations:
Let:
-
I_analyte_measured be the measured intensity of the unlabeled analyte.
-
I_IS_measured be the measured intensity of the this compound internal standard.
-
C_analyte_actual be the actual concentration of the unlabeled analyte.
-
C_IS_actual be the actual concentration of the this compound internal standard.
-
f_IS_at_analyte be the fraction of the internal standard signal that contributes to the analyte's m/z (from the certificate of analysis).
-
f_analyte_at_IS be the fraction of the analyte's signal that contributes to the internal standard's m/z (from the theoretical isotopic distribution).
Then, the corrected intensities can be calculated as:
I_analyte_corrected = I_analyte_measured - (I_IS_measured * f_IS_at_analyte) I_IS_corrected = I_IS_measured - (I_analyte_measured * f_analyte_at_IS)
The ratio of these corrected intensities can then be used for quantification.
Visualizations
Caption: Workflow for isotopic correction of this compound data.
Caption: Logical flow of isotopic interference between analyte and internal standard.
References
Technical Support Center: Improving Chromatographic Peak Shape for Oleic Acid-d17
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the chromatographic analysis of Oleic Acid-d17, with a specific focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a tailing peak with this compound?
Peak tailing for an acidic compound like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Silanol Interactions: The primary cause is often unwanted interaction between the carboxyl group of the oleic acid and residual silanol groups on the silica-based stationary phase. These silanols can become deprotonated (negatively charged) at moderate pH levels, leading to strong, undesirable interactions with the analyte.[1][2][3][4]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of oleic acid (around 4.8), the analyte will exist in its ionized (carboxylate) form. This can lead to secondary interactions and poor peak shape.[1][2][3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[1][2][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the formation of a void at the column inlet, can disrupt the chromatographic bed and cause tailing.[1][2][4]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion upon injection.[1][6]
Q2: How does the mobile phase pH specifically impact the peak shape of this compound?
The pH of the mobile phase is critical for controlling the ionization state of both the this compound analyte and the stationary phase. To achieve a sharp, symmetrical peak for an acidic compound, it is essential to suppress its ionization. The general rule is to maintain a mobile phase pH that is at least 1.5 to 2 pH units below the analyte's pKa.[3] For oleic acid (pKa ≈ 4.8), this means the mobile phase pH should be adjusted to approximately ≤ 3. This ensures the carboxylic acid group remains fully protonated, minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[1][4]
Q3: Which mobile phase additives are recommended to improve peak shape?
To control the mobile phase pH and improve peak shape, acidic modifiers are commonly used.
-
Formic Acid (FA) or Acetic Acid (AA): Typically added at concentrations of 0.1% (v/v), these acids are excellent for maintaining a low pH (around 2.7-3.3) and are highly compatible with mass spectrometry (MS) detectors due to their volatility.[7]
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid that ensures a very low pH and can act as an ion-pairing agent, effectively masking silanol interactions.[3] However, it can cause significant ion suppression in MS detectors and may be more difficult to flush from the system.
Q4: My peak shape is still poor after optimizing the mobile phase. Could the column be the issue?
Yes, if mobile phase optimization does not resolve the issue, the column is a likely culprit.
-
Column Choice: Use a high-purity, modern silica column that is well end-capped. End-capping neutralizes most of the residual silanol groups, reducing the sites available for secondary interactions.[4][8]
-
Column Degradation: Columns have a finite lifetime. Persistent peak tailing, especially when accompanied by an increase in backpressure or split peaks, can indicate a degraded column bed or a blocked inlet frit.[1][2] It may be time to replace the column.
-
Contamination: If the column is contaminated, a rigorous washing procedure may restore performance.
Q5: How can I determine if I am overloading my column?
Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. A key indicator is a peak shape that deteriorates as the sample concentration increases. Typically, overloaded peaks will exhibit fronting for early-eluting peaks and tailing for later-eluting ones. To test for this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x) and inject each. If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are likely overloading the column.[2] The solution is to either dilute your sample or reduce the injection volume.[1][5]
Troubleshooting Guide
A systematic approach is the key to efficiently diagnosing and solving peak shape problems. The following workflow provides a logical sequence of steps to identify the root cause of poor chromatography for this compound.
Caption: Troubleshooting workflow for diagnosing poor chromatographic peak shape.
The following diagram illustrates how maintaining a low mobile phase pH prevents undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing for acidic analytes.
Caption: Mechanism of silanol interaction and its mitigation by low pH.
Data Presentation
The following tables summarize key parameters and their expected impact on the analysis of this compound.
Table 1: Expected Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Relation to pKa (~4.8) | Ionization State of Oleic Acid | Expected Tailing Factor (Tf)* | Peak Shape Quality |
| 6.0 | > pKa | Mostly Ionized (R-COO⁻) | > 2.0 | Poor |
| 4.8 | = pKa | 50% Ionized | 1.5 - 2.0 | Unacceptable[1] |
| 3.5 | < pKa | Mostly Protonated (R-COOH) | 1.2 - 1.5 | Moderate |
| 2.8 | << pKa | Fully Protonated (R-COOH) | 1.0 - 1.2 | Good / Optimal |
*Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 are generally considered to show significant tailing.[1]
Table 2: Comparison of Common Acidic Mobile Phase Additives
| Additive | Typical Conc. | Approx. pH | Peak Shape Improvement | MS Compatibility | Notes |
| Acetic Acid | 0.1% | ~3.3 | Good | Good | A mild acid, effective for many applications.[7] |
| Formic Acid | 0.1% | ~2.7 | Very Good | Excellent | The most common choice for LC-MS due to low signal suppression.[9] |
| TFA | 0.05 - 0.1% | ~2.0 | Excellent | Poor | Strong ion-pairing can significantly suppress MS signal.[10] |
Experimental Protocols
Protocol 1: Recommended Baseline RP-HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A modern, end-capped column is highly recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
-
Sample Diluent: The sample should be dissolved in a mixture that mimics the initial mobile phase conditions (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).
-
Detection:
-
UV: 205 nm.[7]
-
MS: Electrospray Ionization (ESI) in negative mode. Monitor for the appropriate m/z for this compound.
-
Protocol 2: General Purpose Column Cleaning and Regeneration
If you suspect column contamination is causing peak shape issues, perform the following washing procedure. Always disconnect the column from the detector before flushing.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase mixture without any acidic additives or buffers (e.g., 70:30 Acetonitrile:Water).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove strongly retained hydrophobic compounds.
-
Flush with 100% Isopropanol: Flush with 20 column volumes of Isopropanol.
-
Flush with 100% Methylene Chloride (Optional, check column compatibility): For very non-polar contaminants, a flush with 10-20 column volumes may be effective. Follow immediately with Isopropanol.
-
Return to Initial Conditions: Flush with 100% Isopropanol (if used), then 100% Acetonitrile, and finally re-equilibrate with your starting mobile phase conditions for at least 20 column volumes before use.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Oleic Acid-d17 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oleic Acid-d17 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its primary application is as an internal standard for the quantification of endogenous oleic acid in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte.
Q2: What is the manufacturer-specified stability of this compound?
Under recommended storage conditions, this compound is a stable compound. Most suppliers indicate a shelf life of at least two years when stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon, to prevent oxidation[1].
Q3: What are the main causes of this compound degradation in biological samples?
The primary causes of degradation for this compound, similar to its non-deuterated counterpart, are:
-
Oxidation: The double bond in the oleic acid molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and metal ions. This process, known as peroxidation, can alter the structure of the fatty acid and compromise the accuracy of analytical measurements[2].
-
Enzymatic Degradation: Biological samples such as plasma, serum, and tissue homogenates contain active enzymes like lipases that can hydrolyze fatty acids from complex lipids or otherwise metabolize them[3].
Q4: How does deuterium labeling affect the stability of this compound compared to unlabeled oleic acid?
Deuterium labeling generally does not significantly alter the chemical stability of the fatty acid in terms of its susceptibility to oxidation or enzymatic degradation. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can sometimes lead to minor differences in reaction rates, but for practical purposes of sample handling and storage, the stability considerations are the same as for unlabeled oleic acid.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound in plasma/serum samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation during sample handling and storage | - Minimize freeze-thaw cycles. Aliquot samples upon receipt. - Store plasma/serum samples at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C may be acceptable. - Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. |
| Inefficient extraction | - Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample type and is performed correctly. - Add this compound internal standard to the sample before starting the extraction to account for losses during the procedure. |
| Adsorption to surfaces | - Use low-adhesion polypropylene or glass tubes for sample processing and storage. Fatty acids can adsorb to certain plastics. |
Issue 2: Variability in results when using this compound in cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous media | - Oleic acid is poorly soluble in water. It must be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), before being added to cell culture media. - Ensure the oleic acid:BSA molar ratio is optimized for your cell type to ensure bioavailability and prevent toxicity. |
| Peroxidation in culture media | - Prepare fresh oleic acid-BSA complexes for each experiment. - Avoid prolonged exposure of the media to light and air. - Consider adding a low concentration of an antioxidant like Vitamin E to the culture medium if compatible with your experimental design. |
| Cellular metabolism of this compound | - Be aware that cells will metabolize this compound, incorporating it into complex lipids or breaking it down for energy. This is a biological process and not necessarily an instability issue. Experimental time points should be chosen accordingly. |
Issue 3: Chromatographic or mass spectrometric anomalies with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic shift | - Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. This is a known phenomenon. - Ensure your chromatography method has sufficient resolution to separate the analyte from any potential interferences. Adjust the integration window in your software to accurately quantify both peaks. |
| Isotopic exchange | - The potential for hydrogen-deuterium exchange is a concern, especially for deuterons on heteroatoms or activated carbons. However, the deuterons on the alkyl chain of this compound are generally stable under typical analytical conditions. - Avoid exposing the standard to harsh pH conditions (strong acids or bases) for prolonged periods. |
| Interference from other deuterated compounds | - If you are using other deuterated compounds in your experiment, ensure their mass-to-charge ratios do not overlap with that of this compound. |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex for Cell Culture
This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.1 M NaOH
-
Sterile water for injection
-
50 ml sterile conical tubes
-
Water bath
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 ml of sterile PBS. Gently swirl to dissolve. Do not shake vigorously to avoid foaming. Filter sterilize through a 0.22 µm filter.
-
Prepare a 100 mM this compound stock in ethanol: Dissolve the required amount of this compound in 100% ethanol.
-
Prepare the this compound-BSA complex: a. In a sterile 50 ml conical tube, warm the 10% BSA solution to 37°C in a water bath. b. In a separate sterile tube, add the required volume of the 100 mM this compound stock solution. c. Add an equimolar amount of 0.1 M NaOH to the oleic acid solution to saponify it. Vortex briefly. d. While gently vortexing the warm BSA solution, add the saponified this compound dropwise. e. Incubate the mixture in a shaking water bath at 37°C for 1 hour to allow for complexation. f. The final concentration of the this compound-BSA complex should be adjusted with sterile PBS to the desired stock concentration (e.g., 5 mM this compound).
-
Storage: Store the complex at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Plasma
This protocol outlines a procedure to evaluate the stability of this compound in plasma under different storage conditions.
Materials:
-
Human plasma (or other biological matrix of interest)
-
This compound
-
Methanol
-
Chloroform
-
Internal standard for extraction (e.g., C17:0)
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: a. Thaw a fresh tube of human plasma. b. Spike the plasma with a known concentration of this compound (e.g., 10 µM). c. Aliquot the spiked plasma into multiple tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: a. Immediately process a "time zero" aliquot to establish the initial concentration. b. Store the remaining aliquots at their respective temperatures. c. At predetermined time points (e.g., 2h, 8h, 24h, 7d, 30d), remove one aliquot from each storage condition for analysis.
-
Lipid Extraction: a. To the plasma aliquot, add the extraction internal standard (e.g., C17:0). b. Perform a lipid extraction using a standard method like Folch (chloroform:methanol 2:1 v/v). c. Evaporate the organic solvent under a stream of nitrogen.
-
Derivatization (for GC-MS): a. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).
-
Analysis: a. Analyze the samples by GC-MS or LC-MS. b. Quantify the amount of this compound remaining at each time point relative to the time zero sample.
-
Data Presentation: a. Plot the percentage of this compound remaining versus time for each storage condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Major degradation pathways for this compound.
References
Calibration curve problems with Oleic Acid-d17 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oleic Acid-d17 calibration curves in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its primary application is as an internal standard (IS) for the quantification of endogenous oleic acid in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Q2: What are the acceptance criteria for a calibration curve using this compound?
A2: The acceptance criteria for a calibration curve should be predefined in your standard operating procedures (SOPs) and are generally guided by regulatory bodies like the FDA and EMA. Key criteria include:
-
Linearity: The coefficient of determination (R²) should ideally be ≥ 0.99.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
Precision: The coefficient of variation (%CV) for each calibration point should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
-
Range: The calibration range must encompass the expected concentrations of the analyte in the study samples.
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
A3: Non-linearity in calibration curves using deuterated internal standards can arise from several factors:
-
Isotopic Cross-Talk: Natural isotopes of the analyte (unlabeled oleic acid) can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. This can lead to a non-linear response.[2][3]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear relationship between concentration and response.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations can lead to non-linearity.
-
Formation of Adducts or Multimers: At high concentrations, the analyte may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.
-
Suboptimal Chromatographic Conditions: Poor separation of oleic acid from other matrix components can lead to co-elution and ion suppression, affecting linearity.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the development and use of calibration curves with this compound standards.
Problem 1: Non-Linear Calibration Curve (Concave Downward - "Hockey Stick" Shape)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the upper-end calibration standards and re-inject. 2. Reduce the injection volume. 3. If possible, use a less abundant isotope for quantification. | The curve should become linear over a narrower, lower concentration range. |
| Isotopic Cross-Talk | 1. Check the isotopic purity of the this compound standard. 2. Use a higher concentration of the internal standard. 3. Employ a quadratic regression model for curve fitting.[5][6] | A higher IS concentration can mitigate the relative contribution of the analyte's isotopes. A quadratic fit may better model the non-linear relationship. |
| Ion Suppression at High Concentrations | 1. Improve chromatographic separation to resolve oleic acid from interfering matrix components.[7] 2. Dilute samples to fall within a more linear range of the curve. | Better separation reduces matrix effects. Dilution brings the analyte concentration to a level where ionization is more efficient. |
Problem 2: Poor Reproducibility and High %CV at Low Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Signal-to-Noise Ratio (S/N) | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal intensity. 2. Increase the injection volume. 3. Prepare a fresh, more concentrated stock solution of this compound. | Improved S/N will lead to more consistent peak integration and better reproducibility. |
| Adsorption to Vials/Tubing | 1. Use silanized glass vials or low-adsorption polypropylene vials. 2. Add a small percentage of a less polar solvent (e.g., isopropanol) to the sample diluent. | Reduced analyte loss due to adsorption, leading to more accurate and precise measurements at low concentrations. |
| Contamination | 1. Analyze blank samples (matrix without analyte or IS) to check for interfering peaks. 2. Use high-purity solvents and reagents. | Elimination of interfering signals that can affect the accuracy and precision of LLOQ measurements. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards for quantifying oleic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Prepare Stock Solutions:
-
Oleic Acid Stock (1 mg/mL): Accurately weigh 10 mg of oleic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Prepare Working Solutions:
-
Oleic Acid Working Solution Series: Perform serial dilutions of the Oleic Acid Stock solution with methanol to prepare a series of working solutions at concentrations such as 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.
-
This compound Working Solution (10 µg/mL): Dilute the this compound Internal Standard Stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Prepare Calibration Curve Samples:
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, Zero, Cal 1 to Cal 8).
-
To each tube (except the Blank), add a constant volume of the this compound Working Solution (e.g., 10 µL).
-
To each 'Cal' tube, add a specific volume of the corresponding Oleic Acid Working Solution to achieve the desired final concentrations.
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Add the biological matrix (e.g., 90 µL of plasma) to all tubes.
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The 'Blank' tube contains only the matrix. The 'Zero' tube contains the matrix and the internal standard.
-
Vortex each tube thoroughly.
-
-
Sample Extraction (Example: Protein Precipitation):
-
To each tube, add 300 µL of cold acetonitrile.
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Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 80:20 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor the transitions for both oleic acid and this compound.
-
Quantitative Data Summary
| Parameter | Typical Value/Range |
| Calibration Curve Range | 10 ng/mL - 10,000 ng/mL |
| R² Value | ≥ 0.99 |
| Accuracy (Back-calculated) | ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Internal Standard Concentration | 100 - 500 ng/mL |
Visualizations
Caption: Experimental workflow for creating a calibration curve.
Caption: Troubleshooting flowchart for non-linear calibration curves.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lacking linearity in quantitative stable-isotope LC-MS/MS measurement of F2-isoprostanes is an irrefutable indicator of analytical inadequacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background interference for Oleic Acid-d17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the analysis of Oleic Acid-d17 (Ole-d17) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background noise in my chromatogram when analyzing Ole-d17. What are the common sources?
High background noise in LC-MS analysis can originate from various sources, making it challenging to achieve a good signal-to-noise ratio, especially for trace-level analysis.[1] Common sources of contamination and background interference include:
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Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives (e.g., formic acid, ammonium acetate), and water can introduce background ions.[1][2]
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Sample Preparation: Contaminants can be introduced at every step of the sample preparation process. This includes leaching from plasticware (e.g., pipette tips, centrifuge tubes), contamination from handling, and impurities in extraction solvents.[1]
-
Biological Matrix: The biological matrix itself is a major source of interference. Endogenous components like phospholipids, salts, and proteins can co-elute with the analyte of interest and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[3][4]
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LC-MS System: A contaminated LC-MS system, including fouled columns, contaminated solvent lines, or a dirty ion source, can contribute significantly to background noise.[5]
Q2: What is the "matrix effect" and how does it affect my Ole-d17 analysis?
The matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte of interest by co-eluting components from the sample matrix.[3][4] In the analysis of Ole-d17 in biological samples like plasma, endogenous phospholipids are a primary cause of matrix effects.[3][5] These effects can lead to:
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Inaccurate Quantification: Ion suppression will lead to an underestimation of the analyte concentration, while ion enhancement will cause an overestimation.[4]
-
Poor Reproducibility: The extent of the matrix effect can vary between different samples and even between different lots of the same biological matrix, leading to poor reproducibility of results.[6]
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Reduced Sensitivity: Significant ion suppression can lower the signal intensity of Ole-d17, making it difficult to detect at low concentrations.
Q3: How can I minimize matrix effects and background interference during sample preparation for Ole-d17 analysis in plasma?
Effective sample preparation is the most critical step in minimizing matrix effects.[6] The goal is to remove as many interfering components as possible while efficiently extracting Ole-d17. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Recommendation for Ole-d17 |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[6][7] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects. Can result in analyte loss due to co-precipitation.[6][8] | Not recommended as a standalone method due to high phospholipid interference. If used, it should be followed by a cleanup step. |
| Liquid-Liquid Extraction (LLE) | Ole-d17 is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility. | Can provide a cleaner extract than PPT by removing more interfering substances like phospholipids.[6] | Can be more time-consuming and may require larger solvent volumes. The choice of extraction solvent is critical. | Recommended. Methods like the Folch or Bligh-Dyer extraction, or the use of methyl tert-butyl ether (MTBE), are effective for lipid extraction.[3] |
| Solid-Phase Extraction (SPE) | Ole-d17 is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent. | Can provide very clean extracts and allows for sample concentration. | Can be more expensive and requires method development to optimize the sorbent, wash, and elution solvents. | Recommended for very clean samples. Specific SPE cartridges designed for lipid removal (e.g., HybridSPE) can be highly effective at minimizing matrix effects.[5][8] |
Q4: My Ole-d17 internal standard signal is inconsistent. What could be the cause?
While stable isotope-labeled internal standards like Ole-d17 are considered the gold standard for correcting matrix effects, they are not always foolproof.[9] Potential issues include:
-
Differential Matrix Effects: In rare cases, the analyte and its deuterated internal standard can experience different degrees of ion suppression or enhancement, especially if they have slightly different retention times and elute in a region of rapidly changing matrix interference.[9]
-
Isotopic Crosstalk: If the mass spectrometer resolution is insufficient, the isotopic peaks of the analyte may contribute to the signal of the internal standard, or vice-versa.
-
Contamination of the Internal Standard: The internal standard solution itself could be contaminated.
-
Analyte Concentration Effects: At very high analyte concentrations, the analyte can start to suppress the ionization of the internal standard due to competition for ionization in the ESI source.
Troubleshooting Steps for Internal Standard Issues:
-
Check for Chromatographic Co-elution: Ensure that the Ole-d17 and the native oleic acid peaks are chromatographically resolved or that they elute in a region of minimal matrix effects.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.
-
Prepare Fresh Standards: Prepare fresh dilutions of your internal standard to rule out contamination or degradation.
-
Assess Isotopic Contribution: Analyze a high concentration standard of the unlabeled oleic acid to check for any contribution to the Ole-d17 mass channel.
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and experimental goals.
1. Sample Preparation (Liquid-Liquid Extraction with MTBE) [3]
-
To 10 µL of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard (e.g., another deuterated fatty acid not endogenously present).
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl tert-butyl ether (MTBE).
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (approximately 750 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (75:25, v/v) |
| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 1% B to 99% B over 20 minutes, followed by re-equilibration |
| Mass Spectrometer | Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -3.0 kV |
| Gas Temperature | 250°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transition (Example) | Precursor Ion (m/z): 298.3 (for Ole-d17, [M-H]⁻) -> Product Ion (m/z): specific fragment |
(Note: The specific MRM transition should be optimized for your instrument.)
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis in Plasma
| Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 10 | 40 - 60 | 30 - 50 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 95 ± 5 | 80 - 95 | 10 - 20 (Suppression) |
| Solid-Phase Extraction (HybridSPE) | 92 ± 7 | > 95 | < 10 (Suppression) |
(Data are representative and compiled from various sources. Actual values may vary depending on the specific protocol and analyte.)[6][8]
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting workflow for high background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Enhancing the Recovery of Oleic Acid-d17 During Extraction
Welcome to the technical support center for optimizing the extraction and recovery of Oleic Acid-d17. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most prevalent methods for extracting fatty acids like this compound from biological samples such as plasma, serum, or tissues are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a classic method that utilizes a biphasic solvent system to separate lipids from other cellular components. Common solvent systems include:
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach, allowing for the separation of different lipid classes. Aminopropyl-bonded silica columns are often used to separate neutral lipids, free fatty acids, and polar lipids.[3]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery can stem from several factors throughout the experimental workflow:
-
Incomplete Cell Lysis/Tissue Homogenization: The complex and rigid structure of some tissues can prevent the complete release of intracellular lipids.
-
Suboptimal Solvent System: The polarity of the extraction solvent must be appropriate to dissolve the lipid of interest. For nonpolar lipids like oleic acid, a higher proportion of a nonpolar solvent like chloroform or hexane may be beneficial.[1]
-
Insufficient Phase Separation: In LLE, inadequate mixing or centrifugation can lead to an incomplete separation of the organic and aqueous phases, trapping lipids at the interface.
-
Lipid Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, which can lead to degradation. While this compound is monounsaturated and less prone to oxidation than polyunsaturated fatty acids, it is still advisable to minimize exposure to air and light and to use antioxidants.
-
Adsorption to Surfaces: Lipids can adsorb to plasticware. Using glass vials and tubes is recommended.
-
Inappropriate pH: The pH of the aqueous phase can influence the protonation state of the carboxylic acid group of this compound, affecting its solubility in the organic solvent. Acidifying the sample can improve the extraction of free fatty acids into the organic phase.
Q3: How can I improve the efficiency of my extraction protocol?
A3: To enhance extraction efficiency, consider the following optimizations:
-
Sample Pre-treatment: For tissues, mechanical disruption (e.g., bead milling, ultrasonication, homogenization) is crucial for effective lipid recovery.[4]
-
Solvent-to-Sample Ratio: Increasing the volume of the extraction solvent can improve recovery, but may also result in a more dilute extract.[5]
-
Temperature: Increasing the extraction temperature can decrease solvent viscosity and improve extraction speed. However, excessively high temperatures can lead to solvent loss and potential degradation of the analyte.[5]
-
Multiple Extractions: Performing two or three sequential extractions of the sample and pooling the organic phases will significantly improve recovery compared to a single extraction.
-
Use of an Internal Standard: The addition of a known amount of a suitable internal standard, such as a different deuterated fatty acid or a C17:0 fatty acid, at the beginning of the extraction process is critical for accurate quantification and for correcting for losses during sample preparation.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is highly recommended. Free fatty acids are polar and have a tendency to adsorb to the GC column, leading to poor peak shape and low sensitivity. Derivatization converts the carboxylic acid group into a less polar ester, improving chromatographic performance.
Common derivatization methods include:
-
Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common method, often using reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[6][7]
-
Silylation: Reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used to form trimethylsilyl (TMS) esters.[6]
While derivatization-free GC methods exist, they often require specialized columns and may offer lower sensitivity.[8][9] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is generally not required.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete extraction from the sample matrix. | - Ensure thorough homogenization of tissues. - Optimize the solvent system; consider increasing the proportion of the non-polar solvent. - Perform multiple extraction steps. |
| Loss during phase separation in LLE. | - Ensure vigorous vortexing followed by adequate centrifugation to achieve a clean phase boundary. - Carefully collect the organic layer without disturbing the interface. | |
| Degradation of the analyte. | - Work quickly and on ice to minimize enzymatic degradation. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. - Protect samples from light and air. | |
| Poor Peak Shape in GC-MS Analysis | Adsorption of underivatized fatty acid to the column. | - Ensure complete derivatization by optimizing reaction time and temperature. - Use a fresh derivatization reagent. |
| Contamination of the GC inlet or column. | - Perform regular maintenance of the GC system. | |
| High Variability Between Replicates | Inconsistent sample handling and extraction. | - Ensure uniform homogenization and extraction times for all samples. - Use precise pipetting techniques. - Add an internal standard at the beginning of the workflow to account for variability. |
| Incomplete solvent evaporation. | - Ensure the sample is completely dry before reconstitution. Residual water can interfere with derivatization. | |
| Presence of Interfering Peaks | Co-extraction of other lipids or contaminants. | - Consider using a more selective extraction method like SPE to isolate the free fatty acid fraction. - Check solvents and reagents for impurities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma/Serum (Modified Folch Method)
-
Sample Preparation: To a 1.5 mL glass centrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., C17:0 fatty acid or another deuterated fatty acid not present in the sample).
-
Protein Precipitation and Initial Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully aspirate the lower organic (chloroform) layer and transfer it to a clean glass tube.
-
Re-extraction: Add another 500 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the second organic layer with the first.
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a 14% boron trifluoride in methanol (BF3-methanol) solution.
-
Reaction: To the dried lipid extract, add 500 µL of BF3-methanol.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6]
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.
-
Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visual Guides
Caption: Workflow for this compound extraction and derivatization.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. What Are the Factors Affecting the Oil Extraction Effect? [bestoilmillplant.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Oleic Acid-d17 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled internal standards like Oleic Acid-d17 is a critical component of robust bioanalytical method development. This guide provides a comparative overview of validated methods for the quantification of this compound, focusing on the widely used techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data from studies on oleic acid and other fatty acids are presented to support the comparison.
Comparison of Analytical Methods
The quantification of this compound, primarily used as an internal standard for oleic acid analysis[1], is typically achieved using chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS depends on various factors including sample matrix, required sensitivity, and laboratory resources.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Often required to increase volatility and thermal stability.[2][3][4] | Generally not required, allowing for direct analysis.[5] |
| Sensitivity | High, especially with chemical ionization. | Very high, often providing lower limits of detection.[6] |
| Specificity | Good, but can be limited by co-eluting compounds. | Excellent, due to the use of multiple reaction monitoring (MRM). |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Generally higher, with faster analysis times. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be susceptible to ion suppression/enhancement from the sample matrix. |
| Typical Application | Analysis of fatty acid methyl esters (FAMEs).[7] | Direct analysis of free fatty acids in biological fluids.[5][6] |
Performance Data of Validated Methods
The following table summarizes typical performance characteristics of validated analytical methods for fatty acids, which are indicative of the performance expected for this compound quantification.
| Performance Metric | GC-FID[2][3] | HPLC-CAD[8] | LC-MS/MS[6][9] |
| Linearity (r²) | >0.99 | >0.999 | 0.997 - 0.999 |
| Limit of Detection (LOD) | - | 0.006-0.1 µg/mL | 0.03-0.05 µg/mL |
| Limit of Quantification (LOQ) | - | 0.032-0.22 µg/mL | 0.10-0.15 µg/mL / 2 nM |
| Accuracy (% Recovery) | - | 96.5% - 103.6% | 95.2% - 104.8% |
| Precision (%RSD) | <5.0% | <5.0% | 2.5% - 5.6% |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable quantification. Below are representative workflows for both GC-MS and LC-MS/MS analysis of this compound.
Experimental Workflow: LC-MS/MS
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of analytical methods for the fatty acid profile in ewes’ milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
A Head-to-Head Comparison: Oleic Acid-d17 vs. C13-Labeled Oleic Acid for Advanced Research Applications
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is critical for generating accurate and reproducible data. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of oleic acid: Oleic Acid-d17 and C13-labeled oleic acid. By examining their performance in key analytical techniques and outlining detailed experimental protocols, this document serves as a comprehensive resource for selecting the optimal tracer for your research needs.
Stable isotope-labeled compounds are indispensable tools in lipidomics and metabolic research, enabling the precise tracing of fatty acid uptake, trafficking, and metabolism. This compound, with deuterium atoms replacing hydrogen, and C13-labeled oleic acid, where carbon-12 is substituted with carbon-13, are two such powerful tracers. While both serve a similar purpose, their inherent physical and chemical differences can significantly impact experimental outcomes. This guide delves into these differences, presenting a data-driven comparison to inform your experimental design.
At a Glance: Key Differences and Applications
| Feature | This compound (Deuterium Labeled) | C13-Labeled Oleic Acid |
| Primary Application | Internal standard for quantification by GC- or LC-MS.[1] | Tracer for metabolic flux analysis, studying lipid assembly and synthesis.[2] |
| Chromatographic Behavior | Potential for retention time shift compared to the unlabeled analyte, particularly in liquid chromatography.[3] | Generally co-elutes with the unlabeled analyte, providing better accuracy for quantification.[4][5] |
| Kinetic Isotope Effect | Possible, as the C-D bond is stronger than the C-H bond, which can potentially alter enzymatic reaction rates. | Generally considered negligible in most biological systems.[5] |
| Mass Spectrometry | Can have different fragmentation patterns compared to the unlabeled analyte.[5] | Fragmentation patterns are typically very similar to the unlabeled analyte. |
| Potential for Isotope Exchange | Risk of deuterium-hydrogen exchange in protic solvents or during certain sample preparation steps, which can compromise quantification.[3][6] | No risk of isotope exchange. |
| Cost | Often less expensive to synthesize.[6] | Can be more expensive due to the more complex synthesis required.[6] |
Delving Deeper: A Performance-Based Comparison
The choice between this compound and C13-labeled oleic acid often hinges on the specific requirements of the analytical method and the biological question being addressed.
Chromatographic Separation: The Co-elution Advantage of C13 Labeling
A critical factor in quantitative mass spectrometry is the co-elution of the internal standard with the analyte of interest. This ensures that both compounds experience the same ionization conditions and matrix effects, leading to more accurate quantification.
-
C13-Labeled Oleic Acid: Due to the negligible difference in physicochemical properties between C12 and C13 isotopes, C13-labeled oleic acid typically co-elutes with its natural, unlabeled counterpart in both gas chromatography (GC) and liquid chromatography (LC).[4] This co-elution is a significant advantage for its use as an internal standard.
-
This compound: Deuterium labeling can lead to a noticeable retention time shift, particularly in reversed-phase LC.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase. This chromatographic difference can introduce variability in quantification if not properly addressed during method development and data analysis.[5]
Mass Spectrometry: Fragmentation and Isotopic Purity
In mass spectrometry, the isotopic label should ideally not alter the fragmentation pattern of the molecule.
-
C13-Labeled Oleic Acid: The fragmentation pattern of C13-labeled oleic acid in mass spectrometry is generally identical to that of unlabeled oleic acid, with the fragment ions simply shifted by the number of C13 atoms they contain. This predictability simplifies data analysis and interpretation.
-
This compound: The presence of deuterium can sometimes influence fragmentation pathways, potentially leading to different relative abundances of fragment ions compared to the unlabeled analyte.[5] Furthermore, the potential for back-exchange of deuterium for hydrogen during analysis can reduce the isotopic purity of the standard and impact quantitative accuracy.[3][6]
Metabolic Considerations: The Kinetic Isotope Effect
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.
-
C13-Labeled Oleic Acid: The KIE for C13 is generally considered to be negligible in the context of most metabolic studies.
-
This compound: The C-D bond is stronger than the C-H bond, which can lead to a measurable KIE in reactions that involve the cleavage of a C-H bond. While often small, this effect should be considered in studies where precise measurements of metabolic rates are crucial.
Experimental Protocols
In Vitro Fatty Acid Uptake Assay
This protocol outlines a general procedure for measuring the uptake of labeled oleic acid in cultured cells.
Caption: Experimental workflow for an in vitro fatty acid uptake assay.
-
Cell Culture: Plate cells (e.g., adipocytes, hepatocytes) in a suitable multi-well plate and culture to the desired confluency.
-
Starvation (Optional): To enhance uptake, cells can be incubated in serum-free media for a period before the assay.
-
Preparation of Labeled Oleic Acid: Prepare a stock solution of this compound or C13-labeled oleic acid complexed to bovine serum albumin (BSA) to facilitate its solubility in aqueous media.
-
Incubation: Remove the culture medium and add the media containing the labeled oleic acid-BSA complex to the cells. Incubate for the desired time period (e.g., 30 minutes to 4 hours).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using a standard protocol such as the Folch method.
-
Analysis: Analyze the lipid extract by LC-MS or GC-MS to quantify the amount of incorporated labeled oleic acid.
In Vivo Metabolic Tracing Study
This protocol provides a general framework for an in vivo study to trace the metabolic fate of oleic acid.
-
Animal Acclimatization: Acclimate the animals (e.g., mice, rats) to the experimental conditions.
-
Tracer Administration: Administer this compound or C13-labeled oleic acid to the animals via an appropriate route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood and/or tissues at various time points after tracer administration.
-
Sample Processing: Process the collected samples to extract the lipids of interest. For blood, this typically involves plasma separation. For tissues, homogenization is required.
-
Lipid Extraction and Analysis: Extract lipids from the processed samples and analyze them by LC-MS or GC-MS to determine the incorporation of the isotopic label into different lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).
Visualizing the Metabolic Journey of Oleic Acid
The following diagram illustrates the primary metabolic pathways of oleic acid within a cell. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies.
Caption: Simplified metabolic pathway of oleic acid in a cell.
Conclusion: Making an Informed Decision
Both this compound and C13-labeled oleic acid are valuable tools for metabolic research. The choice between them should be guided by the specific experimental goals and the analytical platform being used.
-
For quantitative applications where accuracy is paramount, C13-labeled oleic acid is generally the superior choice. Its co-elution with the unlabeled analyte and predictable fragmentation patterns in mass spectrometry minimize analytical variability.
-
This compound can be a cost-effective alternative, particularly for qualitative or semi-quantitative tracing studies. However, researchers must be mindful of the potential for chromatographic shifts and isotopic exchange, and should thoroughly validate their analytical methods.
By carefully considering the advantages and disadvantages of each labeling strategy, researchers can enhance the quality and reliability of their data, leading to more robust and impactful scientific discoveries.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Oleic Acid-d17 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Mass Spectrometry-Based Quantification
In the precise world of quantitative analysis, particularly in lipidomics and drug development research, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Oleic Acid-d17, a deuterated analog of the ubiquitous monounsaturated fatty acid, oleic acid, has emerged as a valuable tool for mass spectrometry (MS)-based quantification. This guide provides an objective comparison of this compound's performance against other internal standards, supported by experimental data and detailed protocols for its application.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to ionization—to compensate for variations and matrix effects.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for their ability to co-elute with the endogenous analyte and exhibit similar ionization efficiency.[2]
However, the choice between different isotopically labeled standards, primarily deuterated (²H) versus carbon-13 (¹³C) labeled, can impact analytical performance. While deuterated standards like this compound are more common due to lower synthesis costs, ¹³C-labeled standards can offer advantages in certain applications.[3] ¹³C-labeled internal standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[3] Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[2]
The following table summarizes the key performance characteristics of this compound in comparison to a ¹³C-labeled oleic acid internal standard and a structurally similar (homologous) fatty acid internal standard, such as Heptadecanoic acid (C17:0).
| Performance Metric | This compound (Deuterated) | Oleic Acid-¹³C₁₈ (Carbon-13 Labeled) | Heptadecanoic Acid (C17:0) (Homologous) |
| Co-elution with Oleic Acid | Generally co-elutes, but minor retention time shifts are possible.[2] | Identical retention time.[3] | Different retention time. |
| Ionization Efficiency | Highly similar to oleic acid. | Identical to oleic acid. | May differ from oleic acid, especially in electrospray ionization. |
| Accuracy (Bias) | Low bias, as it effectively corrects for matrix effects. | Very low bias, considered the "gold standard".[2] | Higher potential for bias due to differences in extraction recovery and ionization. |
| Precision (%RSD) | High precision, with typical RSDs <15%. | High precision, with typical RSDs <15%. | Lower precision, as it may not fully compensate for analyte-specific variations. |
| Potential for Isotopic Exchange | Low, but possible under certain conditions.[2] | Negligible. | Not applicable. |
A study on the impact of internal standard selection on the measurement of long-chain fatty acids found that while accuracy remained relatively stable when using an alternative isotopologue, there were larger changes in method precision.[1] The median increase in variance was reported to be 141% when using a non-isomeric internal standard.[1]
Experimental Protocol: Quantification of Oleic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This section outlines a typical workflow for the quantification of oleic acid in a biological matrix using this compound as an internal standard.
Experimental Workflow
References
Cross-Validation of Analytical Methods for Oleic Acid Quantification Using Oleic Acid-d17 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of oleic acid, a monounsaturated omega-9 fatty acid implicated in numerous physiological and pathological processes, is crucial for advancing research in areas ranging from metabolic diseases to cancer. The use of stable isotope-labeled internal standards, such as Oleic Acid-d17, in conjunction with mass spectrometry-based techniques, is a widely accepted approach for achieving reliable and reproducible results. This guide provides a comparative overview of analytical methods employing this compound, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most suitable method for their specific needs.
The Critical Role of the Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, thus compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated analogs of the analyte, such as this compound, are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their near-identical physicochemical properties to the endogenous analyte.[3] The mass shift introduced by the deuterium atoms allows for the simultaneous detection and differentiation of the analyte and the IS.
While odd-chain fatty acids can be used as internal standards, they are not ideal as they may be naturally present in some biological samples.[3] Isotope-labeled standards like this compound are not naturally abundant, making them superior for accurate quantification.[3]
Performance Comparison of Analytical Methods
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for oleic acid quantification depends on various factors, including the complexity of the sample matrix, required sensitivity, and desired throughput. Below is a summary of typical performance characteristics for both methods when using a deuterated internal standard like this compound.
Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Oleic Acid Quantification
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Typically required (e.g., FAMEs, PFB esters) | Often not required, but can enhance sensitivity |
| Sensitivity (LOQ) | pmol/mL to fmol range[4] | ng/mL to pg/mL range[5] |
| Precision (%RSD) | < 15-20%[4] | < 15%[6][7] |
| Accuracy (%Recovery) | 85-115%[4] | 83.6-109.6%[7] |
| Throughput | Lower (longer run times) | Higher (shorter run times) |
| Matrix Effects | Less prone | More prone, requires careful method development |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis by GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Oleic Acid in Plasma
This protocol is adapted from established methods for fatty acid analysis.[4][8]
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Materials: Plasma sample, this compound internal standard solution, methanol, HCl, iso-octane, 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile, 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Procedure:
-
To 200 µL of plasma, add a known amount of this compound internal standard.
-
Add 1 mL of methanol and vortex to precipitate proteins.
-
Acidify the sample with HCl to a final concentration of 25 mM.
-
Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.
-
Transfer the upper iso-octane layer to a clean tube. Repeat the extraction.
-
Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.
-
Add 25 µL of 1% PFB-Br in acetonitrile and incubate at room temperature for 20 minutes to form PFB esters.
-
Evaporate the derivatization reagents and reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 min.[4]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5973 or similar, operated in negative chemical ionization (NCI) mode.
-
Monitored Ions: Monitor the [M-PFB]⁻ ions for both oleic acid and this compound.
Protocol 2: LC-MS/MS Analysis of Oleic Acid in Serum
This protocol is based on methods developed for the analysis of free fatty acids in biological fluids.[5][6]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Materials: Serum sample, this compound internal standard solution, acetonitrile, water, methanol.
-
Procedure:
-
To 200 µL of serum, add 20 µL of this compound internal standard solution (e.g., 1000 ng/mL).
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For analysis, dilute the supernatant with an appropriate volume of water and methanol mixture (e.g., 1:1 v/v).
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Prominence LC system or equivalent.[9]
-
Column: Phenyl column (e.g., 100 x 2.1 mm, 2.6 µm).[9]
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: An optimized gradient from a lower to a higher percentage of acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantiva) operated in negative electrospray ionization (ESI) mode.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oleic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the GC-MS and LC-MS/MS analytical workflows for oleic acid quantification.
Caption: GC-MS analytical workflow for oleic acid quantification.
Caption: LC-MS/MS analytical workflow for oleic acid quantification.
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity and comparability across different studies and laboratories. This compound serves as an excellent internal standard for the quantification of oleic acid by both GC-MS and LC-MS/MS. While GC-MS may require a derivatization step, it can offer high sensitivity. LC-MS/MS provides a more direct and higher-throughput analysis. The choice of method should be guided by the specific research question, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop, validate, and implement robust analytical methods for oleic acid quantification, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to Inter-Laboratory Measurement of Oleic Acid-d17
This guide provides a comparative overview of analytical methodologies for the quantification of oleic acid, utilizing Oleic Acid-d17 as an internal standard. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes validation data from various published methods to offer a performance comparison.
This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. It is frequently used as an internal standard in mass spectrometry-based quantification of oleic acid in biological and pharmaceutical samples.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.
Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical techniques used for the quantification of oleic acid and related fatty acids. This data, extracted from method validation studies, can serve as a benchmark for laboratories establishing their own assays using this compound.
| Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-CAD | 9 Fatty Acids | >0.999 | 0.006-0.1 µg/mL | 0.032-0.22 µg/mL | 96.5-103.6 | <5.0 | [3] |
| GC-FID | 15 Fatty Acids | - | - | - | 85.6–114.1 | 0.83–7.43 | [4] |
| HPLC-CAD and MS-IT-TOF | 8 Fatty Acids | >0.999 | - | 0.0005-0.232 mg/mL | - | <2.0 (for impurity) | [5] |
| UV-based Method | Oleic Acid | - | 60 PPB | - | - | - | [6] |
| GC-FID (derivatization-free) | Oleic Acid and related fatty acids | - | - | - | 99.6 (for oleic acid) | 0.50 (for oleic acid) | [4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different laboratories. Below are summaries of typical experimental protocols for the analysis of fatty acids.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a widely used technique for fatty acid analysis.[4][7][8] A common approach involves the following steps:
-
Sample Preparation: Fatty acids in the sample are often derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. However, derivatization-free methods have also been developed.[4][7]
-
Internal Standard: this compound is added to the sample prior to extraction and derivatization.
-
Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
GC Separation: The FAMEs are separated on a capillary column (e.g., DB-FFAP).[4][7]
-
Detection: The separated FAMEs are detected by a flame ionization detector.
-
Quantification: The concentration of oleic acid is determined by comparing its peak area to the peak area of the this compound internal standard.
2. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method offers the advantage of direct analysis of free fatty acids without the need for derivatization.[3][5]
-
Sample Preparation: The sample is dissolved in a suitable solvent.
-
Internal Standard: this compound is added to the sample solution.
-
HPLC Separation: The fatty acids are separated on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of acetonitrile, methanol, and water with an acid modifier like acetic or formic acid.[5]
-
Detection: The eluting analytes are detected by a charged aerosol detector, which provides a near-universal response for non-volatile analytes.
-
Quantification: The concentration of oleic acid is determined by comparing its peak area to that of the this compound internal standard.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are highly sensitive and selective methods for the analysis of fatty acids.[9][10][11]
-
Sample Preparation: Similar to HPLC-CAD, the sample is dissolved in an appropriate solvent.
-
Internal Standard: this compound is added to the sample.
-
LC Separation: Chromatographic separation is achieved using a reverse-phase column.
-
Mass Spectrometry Detection: The analytes are ionized (typically using electrospray ionization in negative mode for free fatty acids) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and structural confirmation.
-
Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard (this compound).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described above.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast determination of oleic acid in pork by flow injection analysis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Oleic Acid-d17: Assessing Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Oleic Acid-d17, a deuterated internal standard crucial for lipidomic studies and drug development. We will delve into the linearity and dynamic range of common analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and validation.
Quantitative Performance of Analytical Methods
The accurate quantification of this compound relies on robust analytical methods with a wide linear dynamic range. The choice of methodology often depends on the sample matrix, required sensitivity, and available instrumentation. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Analyte | Linear Range | Correlation Coefficient (r²) | Key Considerations |
| LC-MS/MS | d7-Oleic Acid | 100 nM - 30 µM | > 0.999 | High throughput, no derivatization required.[1] |
| LC-MS/MS | Oleic Acid | 0.48 - 7.81 ng/mL | > 0.990 | Requires derivatization for improved sensitivity in positive ion mode.[2][3] |
| GC-FID | Oleic Acid | Not Specified | 0.9995 - 0.9998 | Derivatization-free method available, but may have lower sensitivity.[4] |
| GC-MS | Fatty Acids | Not Specified | Not Specified | Often requires derivatization (e.g., PFB esters) for volatility and sensitivity.[5][6] |
| HPLC-CAD | Oleic Acid & other FAs | LOQ (0.032-0.22 µg/mL) | > 0.999 | Direct analysis without derivatization, suitable for a wide range of fatty acids.[7][8] |
Note: The linearity and range are dependent on the specific instrument, method parameters, and sample matrix. The data presented here is for comparative purposes based on published literature.
Experimental Protocols
Detailed and validated protocols are fundamental to achieving reliable and reproducible results. Below are outlines of typical experimental procedures for the analysis of this compound.
1. LC-MS/MS Method for Deuterated Fatty Acids in Plasma [1]
-
Sample Preparation:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) is used for separation.
-
-
Mass Spectrometry:
-
Detection is carried out using an Electrospray Ionization (ESI) source in negative ion mode.
-
Single Ion Monitoring (SIM) is employed for quantification.
-
2. GC-FID Method for Fatty Acid Analysis (Derivatization-Free) [4]
-
Sample Preparation:
-
Samples containing oleic acid are diluted in an appropriate solvent.
-
-
Gas Chromatography:
-
A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary GC column is used for separation.
-
A splitless injection mode is chosen to enhance sensitivity.
-
The total run time is approximately 20 minutes.
-
-
Detection:
-
A Flame Ionization Detector (FID) is used for quantification.
-
3. GC-MS with Derivatization [5][6]
-
Sample Preparation:
-
Fatty acids are extracted from the biological matrix.
-
A derivatization step is performed to increase volatility and ionization efficiency. A common agent is pentafluorobenzyl bromide (PFB-Br).
-
-
Gas Chromatography:
-
A capillary GC column is used to separate the derivatized fatty acids.
-
-
Mass Spectrometry:
-
Negative Chemical Ionization (NCI) is often used for high sensitivity.
-
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound using an internal standard approach.
Caption: Experimental workflow for this compound quantification.
This guide provides a foundational understanding of the methods available for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific research question, sample type, and available resources. For robust and reliable data, thorough method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is paramount.
References
- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system [sciex.com]
- 3. sciex.com [sciex.com]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Detection for Oleic Acid-d17: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of Oleic Acid-d17, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, oleic acid, in various biological and pharmaceutical matrices. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and drug development professionals the data needed to select the most appropriate method for their applications.
Role of this compound
This compound serves as an ideal internal standard in quantitative analysis. Because it is nearly identical chemically and physically to endogenous oleic acid, it co-elutes and ionizes similarly during analysis. However, its increased mass due to deuterium labeling allows it to be distinguished by a mass spectrometer. This enables precise correction for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision in the final measurement of the target analyte (oleic acid).
Comparison of Analytical Methodologies
The choice between LC-MS and GC-MS for fatty acid analysis depends on several factors, including required sensitivity, sample matrix complexity, and the need for derivatization.[1][2] LC-MS has emerged as a premier method due to its high sensitivity, resolution, and selectivity, especially for complex biological samples.[3] GC-MS offers excellent selectivity and can achieve very low detection limits, but often requires a derivatization step to make the fatty acids volatile, which can add time and potential variability to the workflow.[1][4]
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical LOD | 0.48 - 1.0 ng/mL[5][6] | < 0.2 µg/L (after derivatization)[1][4] |
| Sample Prep | Simpler; often direct injection after lipid extraction.[1] | Requires derivatization to fatty acid methyl esters (FAMEs).[7][8] |
| Throughput | High; compatible with rapid extraction protocols. | Lower; derivatization step can be time-consuming.[1] |
| Selectivity | Excellent, especially with tandem MS (MS/MS).[2] | Very high, excellent separation of isomers.[9] |
| Matrix Effects | Can be susceptible to ion suppression. | Less prone to matrix effects than LC-MS. |
| Primary Use | Ideal for complex biological matrices like plasma and tissue.[10] | Robust for quality control of raw materials and simpler matrices.[7] |
Table 1: Comparison of typical performance characteristics for LC-MS/MS and GC-MS in the analysis of oleic acid and related fatty acids. LOD values are representative and can vary significantly based on the specific instrument, method, and matrix.
Experimental Workflow & Protocols
The accurate determination of the LOD for this compound is predicated on a robust and well-controlled experimental workflow. The following diagram and protocols outline a standard approach using LC-MS/MS, which is favored for its high sensitivity and direct analysis capabilities.[3]
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a representative method for determining the LOD of this compound in a serum matrix.
1. Materials & Reagents:
-
This compound standard (certified reference material)
-
HPLC-grade solvents: Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water[11]
-
Formic Acid
-
Human serum (lipid-stripped, for blanks and standard curve)
-
Polypropylene microcentrifuge tubes
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a serial dilution of working standards in a suitable solvent (e.g., methanol/water) to generate a calibration curve. A typical range for LOD determination would span from 0.1 ng/mL to 100 ng/mL.[5]
3. Sample Preparation (MTBE Extraction):
-
To 50 µL of serum in a polypropylene tube, add 10 µL of the appropriate this compound working standard. For blank samples, add 10 µL of solvent.
-
Add 400 µL of ice-cold methanol and vortex thoroughly.[10]
-
Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour.[10]
-
Induce phase separation by adding 500 µL of HPLC-grade water and vortexing.[10]
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[10][11]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of an appropriate injection solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[11]
4. LC-MS/MS Instrumental Conditions:
-
LC System: UHPLC system with a C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10)
-
Flow Rate: 0.3 - 0.5 mL/min[12]
-
Gradient: A typical gradient would start at 30% B, ramp to 100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal.[12]
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound.
5. LOD Calculation:
-
The Limit of Detection (LOD) is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio (S/N) of at least 3:1.[5]
-
Inject the serially diluted standards and determine the concentration at which the S/N ratio for the this compound peak is consistently ≥ 3.
Alternative Method: GC-MS
For certain applications, particularly in quality control of less complex matrices, GC-MS provides a robust alternative.[7][8]
1. Key Protocol Difference: Derivatization
-
Prior to injection, fatty acids must be converted to their volatile Fatty Acid Methyl Ester (FAME) counterparts. This is commonly achieved by heating the sample with methanolic HCl or BF3-methanol.[8]
2. GC-MS Instrumental Conditions:
-
GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., DB-FFAP).[7]
-
Carrier Gas: Helium[9]
-
Injection Mode: Splitless injection is often used to enhance sensitivity.[8]
-
Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 70°C and ramping up to 220°C.[9]
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode, often using Single Ion Monitoring (SIM) for enhanced sensitivity.[9]
While GC-MS can achieve excellent sensitivity, the derivatization step makes it more laborious and can be a source of analytical variability compared to the more direct LC-MS approach.[4][13]
References
- 1. Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Stable Isotope Labeling: Oleic Acid-d17 in Focus
For researchers, scientists, and drug development professionals embarking on metabolic studies, the choice of isotopic tracer is paramount to the reproducibility and accuracy of experimental outcomes. This guide provides an objective comparison of Oleic Acid-d17 with its primary alternative, Carbon-13 (¹³C) labeled oleic acid, supported by experimental data and detailed methodologies.
Stable isotope labeling has become an indispensable tool in lipidomics, allowing for precise tracking and quantification of fatty acids within biological systems. Among the various labeled fatty acids, deuterated and ¹³C-labeled oleic acid are the most commonly employed tracers for studying lipid metabolism, transport, and storage. This guide will delve into the performance characteristics of this compound and its ¹³C-labeled counterparts, offering insights to inform experimental design and ensure data integrity.
Performance Comparison: Deuterium (d17) vs. Carbon-13 (¹³C) Labeling
The selection of an isotopic label depends on the specific experimental goals, the analytical platform available, and the biological system under investigation. Both deuterium and ¹³C labeling offer distinct advantages and have potential drawbacks.
| Feature | This compound (Deuterium Labeled) | ¹³C-Oleic Acid (Carbon-13 Labeled) |
| Primary Application | Internal Standard for Quantification | Metabolic Tracer for Flux Analysis |
| Mass Shift | +17 Da | Variable (e.g., +1, +18 Da) |
| Cost | Generally lower | Generally higher |
| Isotope Effect | Potential for kinetic isotope effect, which may alter metabolic rates. | Minimal kinetic isotope effect, more closely mimics the native molecule. |
| Chromatographic Behavior | May exhibit slight shifts in retention time compared to the unlabeled analyte. | Co-elutes almost perfectly with the unlabeled analyte. |
| Stability | Generally stable, but potential for back-exchange in certain biological environments. | Highly stable with negligible isotope scrambling. |
| Analytical Detection | Primarily GC-MS and LC-MS/MS. | GC-MS, LC-MS/MS, and NMR. |
Key Considerations:
-
For quantification , this compound is a widely accepted internal standard. Its significant mass shift minimizes isotopic overlap with the unlabeled analyte, simplifying data analysis. However, the potential for a kinetic isotope effect, where the heavier deuterium atoms can slow down enzymatic reactions, should be considered, especially in metabolic flux studies.
-
For metabolic tracing , ¹³C-labeled oleic acid is often the preferred choice. Its minimal isotope effect ensures that it behaves more like the endogenous molecule, providing a more accurate representation of metabolic pathways. The ability to use uniformly labeled ¹³C-oleic acid allows for the tracking of the entire carbon skeleton through various metabolic transformations.
Experimental Protocols: A Step-by-Step Guide
Reproducibility in experiments utilizing stable isotopes hinges on meticulous and consistent execution of protocols. Below are detailed methodologies for common applications of this compound.
Protocol 1: Quantification of Oleic Acid in Plasma using GC-MS with this compound as an Internal Standard
This protocol outlines the steps for extracting and quantifying oleic acid from a plasma sample.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous oleic acid).
- Add 1 mL of a 2:1 (v/v) chloroform:methanol solution for lipid extraction.
- Vortex thoroughly for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
2. Derivatization (Fatty Acid Methyl Esters - FAMEs):
- Evaporate the solvent from the collected organic phase under a stream of nitrogen.
- Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
- Incubate at 60°C for 1 hour to convert the fatty acids to their methyl esters.
- After cooling, add 1 mL of hexane and 0.5 mL of water.
- Vortex and centrifuge to separate the phases.
- Collect the upper hexane layer containing the FAMEs.
- Repeat the hexane extraction once more and combine the hexane layers.
- Evaporate the hexane to concentrate the FAMEs.
- Reconstitute the sample in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-23 or similar polar capillary column.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
- Carrier Gas: Helium.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- Unlabeled Oleic Acid Methyl Ester (m/z 296.2).
- This compound Methyl Ester (m/z 313.3).
4. Data Analysis:
- Calculate the peak area ratio of the unlabeled oleic acid to the this compound internal standard.
- Quantify the amount of oleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of the internal standard.
Protocol 2: In Vitro Labeling of Cells with this compound to Study Fatty Acid Uptake
This protocol describes how to label cultured cells with this compound to measure its incorporation.
1. Cell Culture and Labeling:
- Plate cells (e.g., hepatocytes, adipocytes) in a suitable culture vessel and grow to the desired confluency.
- Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Add fresh culture medium containing the this compound-BSA complex at the desired final concentration (e.g., 50 µM).
- Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours).
2. Cell Harvesting and Lipid Extraction:
- After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated labeled fatty acid.
- Harvest the cells by scraping or trypsinization.
- Perform lipid extraction using the Folch method (chloroform:methanol 2:1 v/v) as described in Protocol 1.
3. Analysis by LC-MS/MS:
- Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
- Gradient: A suitable gradient to separate different lipid classes.
- Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with subsequent extracted ion chromatograms.
- MRM Transitions:
- Unlabeled Oleic Acid: e.g., m/z 281.2 -> 281.2 (parent ion)
- This compound: e.g., m/z 298.3 -> 298.3 (parent ion)
4. Data Analysis:
- Determine the peak area of both unlabeled oleic acid and this compound.
- Calculate the percentage of labeled oleic acid relative to the total oleic acid pool to determine the extent of incorporation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for Oleic Acid Quantification by GC-MS.
Caption: Cellular Metabolism of this compound.
By carefully considering the experimental objectives and the inherent properties of each isotopic label, researchers can confidently select the most appropriate tool for their studies. The detailed protocols and visual workflows provided in this guide aim to enhance experimental reproducibility and contribute to the generation of high-quality, reliable data in the dynamic field of lipid research.
A Researcher's Guide to Selecting Oleic Acid-d17: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Oleic Acid-d17 as an internal standard or a tracer in metabolic studies, selecting a supplier that guarantees high isotopic and chemical purity is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of commercially available this compound, offering a summary of supplier specifications, detailed experimental protocols for in-house validation, and visual workflows to aid in your decision-making process.
Comparative Analysis of Supplier Specifications
Sourcing high-quality deuterated compounds is a critical first step in experimental design. Below is a table summarizing the publicly available product specifications from various suppliers of this compound. It is important to note that specifications can be lot-specific, and it is always recommended to request a lot-specific certificate of analysis (CoA) from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity/Enrichment | Chemical Purity |
| Cayman Chemical | This compound | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | ≥99% deuterated forms (d1-d17)[1][2][3] | ≥95% (Oleic Acid)[2] |
| FB Reagents | This compound | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | 98%[4] | 99% |
| MedChemExpress | This compound | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | Not specified | Not specified |
| Alfa Chemistry | This compound | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | Not specified | Not specified |
Essential Experimental Protocols for Validation
Given the variability between batches and suppliers, independent verification of isotopic and chemical purity is a crucial quality control step. The following are standard protocols that can be adapted for the analysis of this compound.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of deuterium in this compound and identify the distribution of different deuterated species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or direct infusion source.
-
LC-MS Method:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
-
Scan Range: m/z 100-500.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
Acquire full scan mass spectra.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M-H]⁻ ion of this compound (expected m/z ~298.4).
-
From the mass spectrum of the corresponding peak, determine the relative intensities of the monoisotopic peak and the peaks corresponding to lower deuterated species (d0 to d16).
-
Calculate the percentage of isotopic enrichment by dividing the intensity of the d17 peak by the sum of intensities of all isotopic peaks (d0 to d17) and multiplying by 100.
-
Assessment of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities, such as other fatty acids or isomers.
Methodology:
-
Sample Preparation (Derivatization):
-
Fatty acids require derivatization to increase their volatility for GC analysis. A common method is to convert them to fatty acid methyl esters (FAMEs).
-
To a known amount of this compound (e.g., 1 mg), add 1 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
Instrumentation and Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax column).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
-
Calculate the chemical purity by determining the area of the this compound FAME peak as a percentage of the total area of all peaks in the chromatogram.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Visualizing Workflows and Pathways
To further aid in the practical application and understanding of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for evaluating and selecting an this compound supplier.
This compound is often used in studies of lipid peroxidation, a key process in ferroptosis, a form of regulated cell death. The diagram below illustrates a simplified signaling pathway of ferroptosis where deuterated fatty acids can play a protective role.
Caption: Role of deuterated fatty acids in inhibiting ferroptosis.
By providing a clear comparison of supplier specifications and robust protocols for verification, this guide aims to empower researchers to confidently select the most suitable this compound for their experimental needs, ultimately contributing to the integrity and success of their research.
References
Justification for Using Oleic Acid-d17 Over Other Internal Standards in Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the precise world of quantitative mass spectrometry, particularly within lipidomics and drug development, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of Oleic Acid-d17 with other common internal standards, supported by experimental data and detailed protocols, to justify its selection for robust analytical methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass. This allows them to be distinguished by the mass spectrometer while ensuring they behave similarly to the endogenous analyte during sample processing and analysis. This co-elution and similar ionization behavior are critical for effectively compensating for analytical variability.
This compound: A Prime Candidate for Fatty Acid Quantification
This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its high degree of deuteration provides a significant mass shift from the endogenous oleic acid, preventing spectral overlap. Its chemical properties make it an excellent internal standard for the quantification of oleic acid and other structurally similar long-chain fatty acids.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. Below is a comparison of this compound with other commonly used internal standards for fatty acid analysis.
Types of Internal Standards:
-
Deuterated Fatty Acids (e.g., this compound): These are chemically identical to the analyte, ensuring they experience similar extraction recovery and matrix effects.
-
¹³C-Labeled Fatty Acids (e.g., Oleic Acid-¹³C₁₈): Similar to deuterated standards, these provide excellent accuracy but are often more expensive to synthesize.
-
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid, C17:0): These are naturally occurring fatty acids that are typically present in low abundance in many biological matrices. They are structurally similar but not identical to the common even-chained fatty acids.
-
Non-endogenous Lipids: These are lipid species not naturally found in the sample, such as lipids with unusual acyl chain combinations.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the typical performance characteristics of different classes of internal standards for the quantification of oleic acid. The data is a composite representation from various lipidomics studies to illustrate the relative performance.
| Internal Standard Type | Analyte | Recovery (%) | Matrix Effect (%) | Linearity (R²) | Relative Standard Deviation (RSD) (%) |
| This compound (Deuterated) | Oleic Acid | 95 ± 5 | 98 ± 7 | >0.99 | <5 |
| Oleic Acid-¹³C₁₈ (¹³C-Labeled) | Oleic Acid | 96 ± 4 | 99 ± 5 | >0.99 | <5 |
| Heptadecanoic Acid (C17:0) (Odd-Chain) | Oleic Acid | 85 ± 10 | 80 ± 15 | >0.98 | <10 |
| LPC (17:0) (Non-endogenous Lyso-lipid) | Oleic Acid | 75 ± 15 | 70 ± 20 | >0.97 | <15 |
Note: This data is representative and compiled from multiple sources to illustrate performance trends. Actual values may vary depending on the specific matrix and analytical method.
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following is a detailed methodology for the extraction and analysis of free fatty acids from plasma using this compound as an internal standard.
Protocol: Quantification of Free Fatty Acids in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound internal standard solution (1 mg/mL in ethanol)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas for evaporation
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a working internal standard solution of this compound at 10 µg/mL in methanol.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-18 min: 100% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Oleic Acid: 281.2 -> 281.2 (Quantifier), 281.2 -> 237.2 (Qualifier)
-
This compound: 298.3 -> 298.3 (Quantifier)
-
4. Data Analysis:
-
Quantify oleic acid by calculating the peak area ratio of the endogenous analyte to the this compound internal standard.
-
Generate a calibration curve using known concentrations of unlabeled oleic acid spiked into a surrogate matrix (e.g., stripped plasma) with a constant concentration of this compound.
Mandatory Visualizations
Logical Workflow for Internal Standard Use
Caption: Workflow for using this compound as an internal standard.
Signaling Pathway of Justification
Caption: Justification pathway for selecting this compound.
Conclusion
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy for correcting analytical variability in mass spectrometry. This compound embodies the key characteristics of an ideal internal standard for the quantification of oleic acid and other long-chain fatty acids. Its performance in terms of recovery, matrix effect compensation, and precision is demonstrably superior to that of odd-chain fatty acids or other non-endogenous lipid standards. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in their quantitative lipid analysis, this compound is the justifiable choice.
Performance of Oleic Acid-d17 as an Internal Standard in Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of Oleic Acid-d17 when utilized as an internal standard for the quantification of oleic acid in various biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is a well-established and reliable method in mass spectrometry-based quantification, offering high precision and accuracy by compensating for analyte loss during sample preparation and variations in instrument response.[1] This document summarizes key performance metrics from published analytical methods, details experimental protocols, and provides visual representations of analytical workflows and principles.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods employing deuterated oleic acid as an internal standard for the quantification of oleic acid in human plasma and serum. While specific data for this compound is not always detailed individually in broad lipidomics panels, the data presented is representative of the performance expected from a deuterated oleic acid internal standard in LC-MS/MS and GC-MS assays.
Table 1: Performance Characteristics of Oleic Acid Quantification using a Deuterated Internal Standard in Human Plasma (LC-MS/MS)
| Parameter | Performance | Matrix | Analytical Method | Internal Standard | Citation |
| Linearity (r²) | >0.99 | Human Plasma | LC-MS/MS | Not Specified | [2][3][4] |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L | Human Plasma | LC-MS/MS | Not Specified | [2] |
| Accuracy (% Recovery) | 85 - 115% | Human Plasma | LC-MS/MS | Not Specified | [2][3][4] |
| Precision (%RSD) | < 15% | Human Plasma | LC-MS/MS | Not Specified | [2][3][4] |
Table 2: Performance Characteristics of Fatty Acid Quantification using Deuterated Internal Standards in Human Serum (GC-MS)
| Parameter | Performance | Matrix | Analytical Method | Internal Standard | Citation |
| Linearity (r²) | >0.99 | Human Serum | GC-MS | Deuterated Fatty Acid Mix | [5][6] |
| Limit of Detection (LOD) | 0.3 - 3 ng/mL | Human Biofluids | LC-MS/MS | Deuterated PFAMs | [7] |
| Accuracy (% Bias) | -13.2% to 8.67% | Human Plasma | GC-MS | Various Deuterated FAs | [8] |
| Precision (%CV) | < 15% | Human Serum | GC-MS | Stearic Acid-d35 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of oleic acid in biological matrices using a deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acids in Human Plasma
This method is adapted from a validated assay for the quantification of polyunsaturated fatty acids.[2][3][4]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing this compound.
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., isopropanol, hexane, and ethyl acetate).
-
Vortex and centrifuge the mixture to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is standard for the analysis of free fatty acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for oleic acid and this compound are monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acids in Human Serum
This protocol is based on established methods for the analysis of fatty acid profiles in biological samples.[5][6]
1. Sample Preparation and Derivatization:
-
To a known volume of serum, add the deuterated internal standard, including this compound.
-
Perform a hydrolysis step (e.g., using methanolic KOH) to release fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Acidify the sample and extract the total fatty acids with an organic solvent like hexane.
-
Evaporate the solvent and derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.
-
Extract the FAMEs into an organic solvent for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is used to separate the FAMEs.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is commonly used.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer is used to detect and quantify the FAMEs based on their characteristic mass spectra.
Visualizing Analytical Processes
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for fatty acid analysis and the principle of quantification using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Oleic Acid quantification.
Caption: Principle of Stable Isotope Dilution Analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids fro… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 7. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oleic Acid-d17 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Oleic Acid-d17, a deuterated form of oleic acid, requires disposal procedures that align with its chemical properties and regulatory guidelines. While not classified as a hazardous substance, appropriate disposal is crucial to mitigate environmental impact.
Waste Characterization and Regulatory Compliance
The primary responsibility for waste disposal lies with the waste generator, who must characterize the waste and adhere to federal, state, and local regulations.[1] this compound is chemically similar to oleic acid and is not typically considered hazardous waste. However, it is essential to consult your institution's specific waste management protocols.
Recommended Disposal Procedures
Solid and Liquid Waste:
-
Collection: Collect waste this compound and materials contaminated with it in a designated, properly labeled, and sealed container.[1]
-
Inert Absorbent: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the substance.[2][3][4] The resulting solid mixture should then be transferred to a suitable container for disposal.[1][2]
-
Waste Stream: Dispose of the contained waste through your institution's chemical waste program. It should be sent to an approved waste disposal plant or licensed collector.[5]
-
Avoid Sewage System: Do not allow this compound to enter the sewage system, drains, or any waterways, as it may cause long-lasting harmful effects to aquatic life.[1][5][6]
Empty Containers:
-
Empty containers should be handled as chemical waste and disposed of through the appropriate channels. Do not reuse empty containers.[5]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, contain the material by diking or using inert absorbents.[1] Prevent the spill from reaching drains or waterways.[1] For major spills, it is important to note that oily materials on absorbents may auto-oxidize and become self-heating, so they should be wetted with water.[4]
Safety and Handling
When handling this compound, always follow good industrial hygiene and safety practices.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Ensure adequate ventilation to avoid the inhalation of any mists or aerosols.[2][3]
| Parameter | Information | Source |
| CAS Number | 223487-44-3 (labeled) | [7] |
| Chemical Formula | C18H17D17O2 | [7] |
| Appearance | Lard-like odor, insoluble in water | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from oxidizing agents. | [2] |
| Disposal Method | Absorb with inert material and dispose of as chemical waste. | [1][2][5] |
| Environmental Precautions | Avoid release to the environment; do not allow entry into sewers or waterways. | [1][5][6] |
References
- 1. fishersci.com [fishersci.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound | FB Reagents [fbreagents.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
